The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS 920313-63-9). Executive Summary 5-Methoxythiazolo[5,4-d]pyrimidin-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS 920313-63-9).
Executive Summary
5-Methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS 920313-63-9) is a bicyclic heteroaromatic scaffold belonging to the thiazolo[5,4-d]pyrimidine class. Structurally bioisosteric to purine bases (specifically adenine), this compound serves as a critical pharmacophore in the development of Adenosine Receptor Antagonists (specifically A2A and A1 subtypes) and Kinase Inhibitors . Its unique 5-methoxy substitution pattern modulates lipophilicity and electronic distribution, enhancing binding affinity in the ribose-binding pocket of G-Protein Coupled Receptors (GPCRs).
Property
Details
CAS Number
920313-63-9
IUPAC Name
5-methoxy[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Molecular Formula
C₆H₆N₄OS
Molecular Weight
182.20 g/mol
Core Scaffold
Thiazolo[5,4-d]pyrimidine
Key Applications
A2A Receptor Antagonism, TPC2 Inhibition, Antiviral Research
Chemical Architecture & Properties[1][2][3]
Structural Logic
The compound features a thiazole ring fused to a pyrimidine ring across the [5,4-d] bond.[1] The numbering system is critical for synthetic planning:
Position 2 (Thiazole): Occupied by a primary amine (-NH₂). This group often acts as a hydrogen bond donor (HBD) to residues like Glu169 or Asn253 in adenosine receptors.
Position 5 (Pyrimidine): Occupied by a methoxy group (-OCH₃). In the fused system, this position corresponds to C2 of the parent pyrimidine. This substituent provides steric bulk and accepts hydrogen bonds, often displacing the conserved water network in kinase/GPCR pockets.
Physicochemical Profile[2][3]
Solubility: Low in water; soluble in DMSO, DMF, and hot alcohols.
pKa: The 2-amino group is weakly basic due to electron withdrawal by the fused pyrimidine ring.
Stability: Stable under standard conditions; the methoxy group is susceptible to demethylation under strong acidic conditions (e.g., BBr₃) to yield the 5-hydroxy tautomer.
Synthesis Protocol
The synthesis of CAS 920313-63-9 typically proceeds via a cyclization-substitution strategy . A robust method involves the conversion of a chloropyrimidine precursor, often utilizing a carbamate intermediate to control reactivity.
Retrosynthetic Analysis
The 5-methoxy-2-amino core is accessible from 2,4-dichloro-5-aminopyrimidine . The thiazole ring is constructed first (or concurrently), followed by the installation of the methoxy group via nucleophilic aromatic substitution (SₙAr).
Step-by-Step Protocol (Carbamate Route)
Based on optimized methodologies for thiazolopyrimidines [1, 2].
Thiocyanation: React with Potassium Thiocyanate (KSCN) and Bromine (Br₂) in acetic acid (Kaufman method) to form 5-chloro-thiazolo[5,4-d]pyrimidin-2-amine .
Note: The chlorine at position 2 (pyrimidine numbering) is more reactive and is displaced by sulfur, or the cyclization occurs directly on the 5-amino/4-chloro motif.
Phase 2: Functionalization (Methoxy Installation)
Protection (Optional but recommended): The 2-amine is protected as a carbamate (e.g., Ethyl carbamate) to prevent side reactions during the alkoxylation.
Reagent: Sodium Methoxide (NaOMe) in Methanol (excess).
Conditions: Reflux or Microwave irradiation (80–100°C).
Mechanism: The methoxide ion acts as a nucleophile, displacing the 5-chloro group (SₙAr). Under forcing conditions, the carbamate is simultaneously hydrolyzed to the free amine.
Purification:
Neutralize with dilute HCl.
Precipitate the product (colorless/yellow solid).
Recrystallize from Ethanol/Water.
Figure 1: Synthetic pathway for CAS 920313-63-9 via chloropyrimidine intermediate.
Pharmacology & Mechanism of Action[5]
Adenosine Receptor Antagonism
The primary utility of the thiazolo[5,4-d]pyrimidine scaffold is in the antagonism of Adenosine A2A Receptors .
Mechanism: The scaffold binds in the orthosteric site. The planar bicyclic system mimics the adenine core of adenosine.
Role of 5-Methoxy: The methoxy group at position 5 (equivalent to the C2 position of adenine) projects into a hydrophobic sub-pocket, often interacting with Leu249 or Phe168. This substitution is critical for selectivity against A1 receptors.
Therapeutic Relevance: A2A antagonists prevent adenosine-mediated immunosuppression in the tumor microenvironment (TME), enhancing T-cell activity (Cancer Immunotherapy). They also modulate dopaminergic signaling in the striatum (Parkinson's Disease).
TPC2 Inhibition
Recent studies identify this specific derivative as a lead structure for inhibiting Two-Pore Channels (TPC2) , which are involved in endolysosomal trafficking and viral entry (e.g., SARS-CoV-2, Ebola) [1].
Figure 2: Mechanism of Action in Adenosine A2A Receptor blockade.
University of Munich (LMU). Optimisation of lead structures targeting calcium ion channels and viral RNA. Doctoral Thesis, 2021. Available at: [Link]
MDPI. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules, 2021.[2] Available at: [Link]
National Institutes of Health (NIH). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed, 2020. Available at: [Link]
chemical structure of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine
This guide provides an in-depth technical analysis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , a fused heterocyclic scaffold with significant utility in medicinal chemistry as a purine bioisostere. Executive Summary 5...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , a fused heterocyclic scaffold with significant utility in medicinal chemistry as a purine bioisostere.
Executive Summary
5-methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS: 920313-63-9) is a synthetic fused bicyclic heterocycle belonging to the thiazolo[5,4-d]pyrimidine class.[1][2][3][4] Structurally, it functions as a purine bioisostere , where the imidazole ring of the purine is replaced by a thiazole ring, and the nitrogen at position 9 is effectively replaced by sulfur.
This scaffold has gained prominence in drug discovery for its ability to mimic adenosine and guanosine, allowing it to interrogate ATP-binding pockets in kinases and nucleic acid binding sites. Recent literature highlights its application in targeting calcium ion channels (TPC2) and viral RNA (SARS-CoV-2) , making it a critical lead structure for antiviral and ion channel modulation research.
Chemical Identity & Structural Properties[5]
Nomenclature and Identifiers
Property
Detail
IUPAC Name
5-methoxy[1,3]thiazolo[5,4-d]pyrimidin-2-amine
CAS Number
920313-63-9
Molecular Formula
C₆H₆N₄OS
Molecular Weight
182.20 g/mol
SMILES
COc1nc2nc(N)sc2nc1
Core Scaffold
Thiazolo[5,4-d]pyrimidine
Physicochemical Profile
The molecule exhibits properties typical of "fragment-like" leads, complying with Veber’s and Lipinski’s rules, making it an ideal starting point for fragment-based drug design (FBDD).
Lipophilicity (cLogP): ~0.5 – 1.2 (Estimated). The methoxy group adds slight lipophilicity compared to the polar amine, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA): ~80–90 Ų. Dominated by the 2-amino group and the ring nitrogens.
H-Bond Donors (HBD): 1 (The -NH₂ group).
H-Bond Acceptors (HBA): 4 (Three ring nitrogens, one oxygen).
Structural Logic (Graphviz Analysis)
The following diagram illustrates the pharmacophore features of the molecule, highlighting its capability as a kinase hinge binder or RNA groove binder.
Figure 1: Pharmacophore mapping of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine showing key interaction points.
Synthetic Pathways[4][5][6][9]
The synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine generally follows two strategic disconnections: Ring Closure of Pyrimidines or Transformation of Thiazoles . The most robust route involves the cyclization of a functionalized pyrimidine.
Primary Synthetic Route (Pyrimidine Cyclization)
This method ensures correct regiochemistry by starting with the pre-formed pyrimidine ring containing the methoxy substituent.
Starting Material: 2-methoxy-5-aminopyrimidine-4-thiol (or a protected equivalent).
Cyclization: Reaction with cyanogen bromide (BrCN) or a similar one-carbon electrophile to form the 2-aminothiazole ring.
Alternative (Thesis Route): Recent specific synthesis utilizes a carbamate precursor treated with sodium methoxide (NaOMe). This likely involves a base-mediated intramolecular cyclization of a N-(4-chloropyrimidin-5-yl)thiourea or carbamate derivative, where the methoxide acts as both a nucleophile (installing the -OMe) and a base.
Synthetic Flowchart
Figure 2: General synthetic logic for accessing the 5-methoxythiazolo[5,4-d]pyrimidin-2-amine scaffold.
Medicinal Chemistry Applications
Purine Bioisosterism
The thiazolo[5,4-d]pyrimidine scaffold is a classic isostere of Adenine .
Structural Overlap: The thiazole sulfur mimics the N9-position of purine sterically and electronically, while the pyrimidine nitrogens (N1, N3) are retained.
Binding Implication: This allows the molecule to bind into ATP-binding pockets of kinases or the ribose-binding pockets of polymerases. The 2-amine group mimics the exocyclic amine of adenine (or guanine depending on rotation), serving as a critical H-bond donor.
Specific Biological Targets
Recent high-impact studies have identified this specific derivative in two key areas:
SARS-CoV-2 RNA Ligands:
Mechanism: The molecule acts as a fragment targeting the viral RNA genome. The planar heterocyclic system intercalates or binds to the major groove of RNA secondary structures (e.g., stem-loops).
Significance: Small molecules binding viral RNA can disrupt translation or replication machinery, offering a mechanism distinct from protein-targeted antivirals.
Two-Pore Channel 2 (TPC2) Inhibition:
Mechanism: TPCs are endolysosomal cation channels involved in viral entry (including Ebola and Coronaviruses) and cancer metastasis.
Role: This scaffold serves as a chemical probe to block TPC2 channel conductance, inhibiting the release of Ca²⁺ from lysosomes.
Experimental Characterization
For researchers synthesizing or verifying this compound, the following analytical signatures are expected:
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (Standard for polar heterocycles).
Pyrimidyl Proton (H-7): A sharp singlet appearing in the aromatic region, typically δ 8.5 – 9.0 ppm . This proton is highly deshielded due to the adjacent nitrogen atoms.
Amine Protons (-NH₂): A broad singlet, typically δ 7.0 – 8.0 ppm (exchangeable with D₂O).
Methoxy Protons (-OCH₃): A sharp singlet in the aliphatic region, typically δ 3.8 – 4.0 ppm .
Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization) in Positive Mode.
Molecular Ion: [M+H]⁺ = 183.07 m/z .
Fragmentation: Loss of the methoxy group (-31 Da) or cleavage of the thiazole ring may be observed at higher collision energies.
References
Synthesis and Biological Evaluation of Thiazolopyrimidines.Journal of Medicinal Chemistry. (General scaffold reference).
Optimisation of lead structures targeting calcium ion channels and viral RNA. (2021). Dissertation, LMU Munich. (Specific reference for the 5-methoxy derivative and carbamate synthesis).
Thiazolo[5,4-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 2016.
PubChem Compound Summary: Thiazolo[5,4-d]pyrimidin-2-amine derivatives. National Center for Biotechnology Information.
Molecular Weight and Formula of Thiazolopyrimidine Amine Derivatives: A Technical Guide
This guide serves as an advanced technical resource for the structural characterization, synthesis, and biological evaluation of thiazolopyrimidine amine derivatives. It is designed for medicinal chemists and structural...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for the structural characterization, synthesis, and biological evaluation of thiazolopyrimidine amine derivatives. It is designed for medicinal chemists and structural biologists requiring precise molecular data and validated experimental protocols.
Structural Architecture & Core Physicochemistry
Thiazolopyrimidines are bicyclic fused heterocycles considered bioisosteres of purines (adenine/guanine).[1] Their "amine" derivatives are critical in drug discovery due to their ability to form hydrogen bonds within the ATP-binding pockets of kinase enzymes.
There are two primary isomeric scaffolds relevant to pharmaceutical applications. The molecular weight (MW) and formula depend entirely on the specific isomer and the substituents (
) attached to the amine.
The Two Dominant Isomers
The position of the sulfur atom and the bridgehead nitrogen dictates the physicochemical properties.
The following table summarizes the molecular weight and formula for biologically active amine derivatives identified in recent high-impact medicinal chemistry campaigns.
To generate these derivatives, one must understand the "why" behind the synthetic route. The choice of pathway dictates the impurity profile and the ease of amine introduction.
Synthesis of Thiazolo[5,4-d]pyrimidine Amines
Mechanism: The most robust route involves the "Traube-like" cyclization. We start with a 5-amino-4-cyano-thiazole. The nitrile group (
) is the electrophilic trap that eventually becomes the amine-bearing carbon (C7).
Protocol: One-Pot Cyclization for 7-Amino Derivatives
Rationale: Formamide acts as both the solvent and the C1-carbon source for the pyrimidine ring closure.
Step-by-Step Methodology:
Charge: In a 50 mL round-bottom flask, dissolve 5-amino-2-(methylthio)thiazole-4-carbonitrile (1.0 eq) in neat Formamide (10 volumes).
Heat: Reflux at 180°C for 4–6 hours. Critical Step: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the starting nitrile spot is the key indicator.
Cool & Precipitate: Cool the dark reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).
Filtration: The 7-amino-thiazolo[5,4-d]pyrimidine will precipitate as a tan solid. Filter under vacuum.
Purification: Recrystallize from DMF/Ethanol to remove unreacted formamide.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways to access either isomer, highlighting the critical intermediate states.
Figure 1: Divergent synthetic pathways for accessing the [3,2-a] and [5,4-d] isomeric scaffolds.
Analytical Characterization & Validation
Trustworthiness in chemical biology relies on rigorous characterization. For thiazolopyrimidine amines, High-Resolution Mass Spectrometry (HRMS) and NMR are non-negotiable.
Self-Validating Calculation for HRMS
When verifying the formula, do not rely solely on the software. Perform a manual "Rule of 13" check or exact mass addition to validate the peak.
Example Calculation:
Target: 7-amino-thiazolo[5,4-d]pyrimidine (
)
Exact Mass Breakdown:
5 × C (12.00000) = 60.00000
4 × H (1.00783) = 4.03132
4 × N (14.00307) = 56.01228
1 × S (31.97207) = 31.97207
Total Exact Mass (M): 152.01567
Observed [M+H]+: 153.02350
Validation Protocol:
Acquire ESI-TOF spectrum in positive mode.
Locate the parent ion (
).
Check the Isotopic Pattern: The presence of Sulfur (S) will create a distinct
peak (~4.4% relative abundance due to ). If the M+2 peak is absent or <1%, your synthesis failed to incorporate the thiazole ring.
Structure-Activity Relationship (SAR) Logic[9]
The molecular weight of the amine substituent directly correlates with cell permeability and target selectivity.
SAR Decision Matrix
Use this logic flow to design your next derivative based on the core scaffold.
Figure 2: SAR decision tree for optimizing thiazolopyrimidine derivatives based on target class.
Lipinski's Rule Implications
Thiazolopyrimidine cores are low MW (<150 Da), leaving significant "room" for derivatization before hitting the 500 Da limit.
Strategic Advantage: You can attach bulky lipophilic groups (MW ~200-300) to the amine to fill hydrophobic pockets in enzymes without violating drug-likeness rules.
References
Ali, E. M. H., et al. (2017). "Identification of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents through the drug repurposing strategy." Scientific Reports. Available at: [Link]
Rashdan, H. R., et al. (2022).[2] "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Molecules. Available at: [Link]
Khalilpour, A., et al. (2019).[5] "Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities." Chemistry & Biodiversity. Available at: [Link]
Aggarwal, S., et al. (2022).[9] "Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions." Asian Journal of Chemistry. Available at: [Link]
5-Methoxythiazolo[5,4-d]pyrimidin-2-amine (PubChem CID 57476591): A Comprehensive Technical Guide for Drug Development
Executive Summary & Core Identity The discovery and optimization of heterocyclic scaffolds are foundational to modern medicinal chemistry. Among these, the thiazolo[5,4-d]pyrimidine core has emerged as a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Identity
The discovery and optimization of heterocyclic scaffolds are foundational to modern medicinal chemistry. Among these, the thiazolo[5,4-d]pyrimidine core has emerged as a highly versatile, "privileged" pharmacophore. Specifically, 5-methoxythiazolo[5,4-d]pyrimidin-2-amine (PubChem CID 57476591) serves as a critical building block and active moiety in the development of targeted therapeutics, ranging from adenosine receptor antagonists to novel antiviral agents[1][2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological utility, and validated synthetic methodologies, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine consists of a fused bicyclic system combining a pyrimidine ring and a thiazole ring. This specific geometry closely mimics the purine core of endogenous molecules like adenosine and ATP, allowing it to competitively bind to purinergic receptors and kinase active sites[1].
Causality in Structural Design: The addition of a methoxy group at position 5 and a primary amine group at position 2 fine-tunes the molecule's electronic distribution. The amine group acts as a critical hydrogen-bond donor, while the methoxy group provides steric bulk and acts as a hydrogen-bond acceptor, collectively enhancing target residence time and binding affinity.
Table 1: Quantitative Chemical & Physical Properties
The therapeutic value of the thiazolo[5,4-d]pyrimidine scaffold lies in its ability to modulate key transmembrane receptors and ion channels.
Adenosine A2A Receptor Antagonism
The adenosine A2A receptor (A2AR) is a G-protein-coupled receptor (GPCR) heavily implicated in neurodegenerative diseases and tumor immunosuppression. Derivatives of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine act as potent inverse agonists or antagonists of the human A2A receptor[1].
Mechanistic Causality: The thiazolopyrimidine core anchors the molecule within the orthosteric binding pocket of A2AR via
stacking with conserved phenylalanine residues. The 2-amine group interacts with glutamate or asparagine residues in the binding cleft, effectively locking the receptor in an inactive conformation and preventing the Gs-protein-mediated accumulation of cAMP[1].
Mechanism of Action: Thiazolo[5,4-d]pyrimidine derivatives acting as A2A Receptor antagonists.
Recent pharmacological evaluations have identified 5-methoxythiazolo[5,4-d]pyrimidin-2-amine derivatives as lead structures for inhibiting TPC2, a calcium ion channel critical for endolysosomal trafficking[2].
Mechanistic Causality: TPC2 is utilized by various viruses, including SARS-CoV-2, to escape the endolysosome and enter the host cell cytoplasm. By inhibiting TPC2, these thiazolopyrimidine analogs disrupt the calcium signaling required for viral uncoating, presenting a novel mechanism for broad-spectrum antiviral drug development[2].
Validated Synthetic Methodology
The synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine requires precise control over nucleophilic aromatic substitution and deprotection steps. The following protocol describes a highly efficient, one-pot methoxylation and deprotection workflow starting from a carbamate-protected precursor[2].
Experimental Protocol: One-Pot Synthesis
Objective: To synthesize 5-methoxythiazolo[5,4-d]pyrimidin-2-amine from its carbamate precursor via concurrent nucleophilic substitution and deprotection.
Reagent Preparation: Dissolve the carbamate precursor (259 mg, 1.00 mmol, 1.0 eq) in a strictly anhydrous environment to prevent premature hydrolysis.
Nucleophilic Addition: Slowly add sodium methoxide (10.2 mL of a 25% w/w solution in methanol, 46.0 mmol, 46 eq) to the reaction vessel under continuous stirring[2].
Causality of Excess Reagent: The massive stoichiometric excess (46 eq) of NaOMe serves a dual purpose. First, it acts as a powerful nucleophile to displace the leaving group at the 5-position of the pyrimidine ring. Second, the highly basic conditions drive the cleavage of the carbamate protecting group at the 2-amine position. Performing both transformations in a single step minimizes product loss and eliminates the need for intermediate purification.
Reaction Progression: Stir the mixture at room temperature until complete consumption of the starting material is observed via Thin-Layer Chromatography (TLC).
Workup & Isolation: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography to yield 5-methoxythiazolo[5,4-d]pyrimidin-2-amine as a colorless solid (approx. 155 mg, 85% yield)[2].
Synthetic workflow for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine via one-pot deprotection.
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed to confirm identity and purity:
Liquid Chromatography-Mass Spectrometry (LC-MS):
Expected Outcome: A primary adduct peak [M+H]+ at m/z 183.033[3].
Validation Logic: Confirms the exact monoisotopic mass (182.026 Da) and rules out incomplete deprotection (which would show a higher m/z corresponding to the retained carbamate group).
Nuclear Magnetic Resonance (
H NMR):
Expected Outcome: A distinct singlet integrating to 3 protons at approximately 3.9 - 4.1 ppm.
Validation Logic: This definitively confirms the successful incorporation of the 5-methoxy group. A broad singlet integrating to 2 protons in the 6.0 - 7.0 ppm range confirms the presence of the free primary amine at position 2, proving that the 46 eq NaOMe successfully cleaved the protecting group.
References
PubChemLite. "920313-63-9 (C6H6N4OS) - PubChemLite: Search." Université du Luxembourg. Available at:[Link]
Varano, F., et al. (2020). "Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, 30(9), 127067. Available at:[Link]
Ludwig-Maximilians-Universität München. "Optimisation of lead structures targeting calcium ion channels and viral RNA." LMU Munich Institutional Repository. Available at: [Link]
The thiazolo[5,4-d]pyrimidine scaffold represents a privileged bioisostere of the purine ring system, offering distinct physicochemical properties and patentability potential while retaining the capacity to engage critical ATP-binding pockets and adenosine receptors.[1] This guide focuses specifically on the 5-methoxy analogs , a subclass designed to modulate solubility, metabolic stability, and electronic donor/acceptor profiles analogous to 2-methoxy-purines.
By replacing the imidazole ring of purine with a thiazole ring (S-substitution for N9/C8), researchers can alter the lipophilicity and hydrogen-bonding landscape. The 5-methoxy substitution further refines this scaffold, often serving to block metabolic oxidation or provide a specific hydrogen bond acceptor in the binding cleft of kinases (e.g., PI3K, EGFR) and G-protein coupled receptors (e.g., A2A Adenosine Receptor).
Structural Biology & Bioisosterism[1]
Scaffold Comparison
The thiazolo[5,4-d]pyrimidine system is a "7-thia" analog of purine. Understanding the numbering alignment is critical for rational design.
Purine: The pyrimidine ring is fused to an imidazole. Key positions are C2, C6, N7, N9.
Thiazolo[5,4-d]pyrimidine: The pyrimidine ring is fused to a thiazole.[2]
Position 7 (Thiazolo)
Position 6 (Purine). (Primary interaction site, e.g., exocyclic amine).
Position 5 (Thiazolo)
Position 2 (Purine). (Secondary interaction/solubility site).
Bioisosteric Logic:
Electronic Effects: The sulfur atom is less electronegative than nitrogen but more polarizable, potentially enhancing van der Waals interactions in hydrophobic pockets.
5-Methoxy Rationale: In purines, C2 is a common site for metabolic attack (oxidation by xanthine oxidase). Installing a methoxy group at the equivalent 5-position in thiazolo[5,4-d]pyrimidine blocks this metabolic soft spot and introduces a weak H-bond acceptor.
Figure 1: Structural alignment between Purine and Thiazolo[5,4-d]pyrimidine scaffolds highlighting the 5-methoxy target site.
Medicinal Chemistry: The 5-Methoxy Advantage
The introduction of a methoxy group at the 5-position (analogous to 2-methoxy-adenine) imparts specific advantages:
Feature
Effect of 5-Methoxy Substitution
Mechanism
Solubility
Moderate Increase
Disrupts crystal lattice energy compared to 5-H or 5-Cl analogs; increases polarity.
Metabolic Stability
Enhanced
Blocks C5-oxidation (analogous to xanthine oxidase activity on purines).
Binding Affinity
Target Dependent
Acts as a steric wedge or H-bond acceptor. Critical for selectivity in A2A/A3 adenosine receptors.
Electronic Profile
Electron Donating
Increases electron density on the pyrimidine ring, potentially strengthening -stacking interactions at the 7-position.
Synthetic Architectures
The synthesis of 5-methoxy-thiazolo[5,4-d]pyrimidines generally proceeds via a "top-down" approach, starting from a functionalized pyrimidine or a "bottom-up" cyclization. The most robust route for medicinal chemistry (SAR exploration) is the Nucleophilic Aromatic Substitution (
) of a dichloro intermediate.
The 5,7-Dichloro Route (Preferred)
This protocol allows for the sequential functionalization of the ring system. The 7-position is significantly more electrophilic than the 5-position, allowing for controlled regioselectivity.
Reaction with Sodium Methoxide (NaOMe) in Methanol.
Requires higher temperature (reflux) due to lower electrophilicity at C5.
Figure 2: Sequential synthetic pathway for accessing 5-methoxy analogs via the 5,7-dichloro intermediate.
Detailed Protocol: Methoxylation of C5
Context: Converting 7-(benzylamino)-5-chlorothiazolo[5,4-d]pyrimidine to its 5-methoxy analog.
Preparation: Dissolve 1.0 eq of the 5-chloro intermediate in anhydrous Methanol (0.1 M concentration).
Reagent Addition: Add 5.0 eq of Sodium Methoxide (NaOMe) (supplied as 25% wt solution in MeOH or freshly prepared).
Reaction: Heat the mixture to reflux (
) under an inert atmosphere () for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the chloro-adduct (M+H pattern change from Cl isotope to OMe).
Workup: Cool to RT. Quench with saturated
solution. Extract with Ethyl Acetate (x3). Wash organics with brine, dry over .
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-methoxy product is typically more polar than the 5-chloro precursor.
Biological Applications & Case Studies
Adenosine Receptor Antagonists (A2A/A3)
Thiazolo[5,4-d]pyrimidines are potent antagonists of adenosine receptors. The 5-position correlates to the C2 position of adenosine.
Mechanism: The 5-methoxy group can occupy a small hydrophobic pocket or engage in water-mediated H-bonding near the extracellular loop regions of the GPCR.
Selectivity: Bulky substituents at position 5 (e.g., benzyloxy) often favor A3 selectivity, while smaller groups like 5-methoxy or 5-H tend to favor A2A/A1 affinity profiles.
Reference: Varano et al.[2][5] demonstrated that 2,5,7-substituted thiazolo[5,4-d]pyrimidines act as dual A1/A2A antagonists.[6][7]
Kinase Inhibition (VEGFR-2 / PI3K)
In kinase inhibitors, the scaffold mimics the adenine ring of ATP.
Binding Mode: The N3 and N1 (of the pyrimidine ring) often accept the hinge region hydrogen bond.
5-Methoxy Role: Positioned towards the solvent front or the ribose binding pocket, the methoxy group can improve solubility and modify the electronics of the hinge-binding motif, potentially reducing non-specific binding compared to the lipophilic 5-chloro analogs.
References
Synthesis and Biological Evaluation of Thiazolo[5,4-d]pyrimidines
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[8]
Source:
Adenosine Receptor Antagonists
Identification of Novel thiazolo[5,4-d]pyrimidine Derivatives as Human A1 and A2A Adenosine Receptor antagonists/inverse Agonists.
5-Methoxythiazolo[5,4-d]pyrimidin-2-amine is a fused bicyclic heteroaromatic scaffold, structurally related to purines.[1][2] It frequently serves as a pharmacophore in adenosine receptor antagonists and kinase inhibitors.[1][2]
Successful biological evaluation of this compound depends entirely on maintaining it in a monomeric, non-aggregated state.[1][2] While the compound exhibits favorable solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), its planar structure creates a high risk of π-stacking aggregation and precipitation upon aqueous dilution.[1]
This guide provides a validated solubility profile, storage protocols, and a "Step-Up" dissolution methodology to ensure assay reproducibility.
Potential for intermolecular H-bonding, increasing melting point.[1][2]
H-Bond Acceptors
4 (N, O, S heteroatoms)
Facilitates solvation by DMSO via dipole interactions.[1][2]
Solubility Data & Solvent Compatibility
Primary Solvent: DMSO (Dimethyl Sulfoxide)
DMSO is the mandatory standard for preparing stock solutions of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine.[1][2] The sulfoxide oxygen acts as a strong H-bond acceptor, effectively disrupting the intermolecular bonds of the amine and stabilizing the planar rings.[1][2]
Recommended Stock Concentration:10 mM or 20 mM .[1][2]
Why? While the compound can dissolve at higher concentrations (e.g., 100 mM), maintaining it at 10-20 mM reduces the risk of "crash-out" during freeze-thaw cycles and prevents viscous fingering during liquid handling.[1][2]
Secondary Solvents (For Specific Applications)
DMF (Dimethylformamide): Suitable alternative if DMSO is incompatible with downstream chemistry.[1][2] Solubility is comparable to DMSO.[1][2]
Ethanol/Methanol:Not Recommended for high-concentration stocks (>5 mM).[1][2] The compound has limited solubility in alcohols compared to DMSO and risks precipitation at low temperatures.[1][2]
Water/PBS:Insoluble. Do not attempt to dissolve directly in aqueous buffers.[1][2]
The "Critical Water Threshold"
DMSO is highly hygroscopic.[1][2] If the water content in the DMSO stock exceeds 5-10% , 5-methoxythiazolo[5,4-d]pyrimidin-2-amine may precipitate due to the "antisolvent effect."[1][2]
Risk: Micro-precipitates (invisible to the naked eye) can cause false negatives in enzymatic assays or false positives in light-scattering assays.[1][2]
Protocol: The "Step-Up" Dissolution Method
Standard "dump and stir" methods often fail with planar heterocycles due to slow wetting.[1][2] Use this protocol to ensure complete solubilization.
Weighing: Weigh the target mass (e.g., 1.82 mg for 1 mL of 10 mM stock) into an amber vial. Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.[1][2]
Pre-Wetting: Add 50% of the calculated DMSO volume .
Disruption: Vortex vigorously for 30 seconds. The powder may form a suspension or clumps.[1][2]
Sonication: Sonicate for 5–10 minutes at ambient temperature.
Checkpoint: Solution should be clear. If particles persist, the planar rings are stacking.[1][2]
Final Volume: Add the remaining 50% of DMSO. Vortex again for 10 seconds.[1][2]
Inspection: Invert the vial against a light source. Look for "schlieren" lines (swirls), which indicate incomplete mixing, or particulates.[1][2]
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for handling precipitation and dilution, ensuring the compound remains in solution during biological assays.
Caption: Decision tree for solubilization and dilution. Note the critical branching at the dilution step to prevent aqueous crash-out.[1][2]
Stability & Storage Guidelines
Freeze-Thaw Integrity
Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock.[1][2]
Guideline: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.
Limit: Maximum 3 freeze-thaw cycles . After 3 cycles, verify solubility via centrifugation (check for pellet).[1][2]
Storage Conditions
Temperature: -20°C or -80°C.
Container: Amber glass or polypropylene (DMSO-compatible) with O-ring seals.[1][2]
Atmosphere: Store under nitrogen or argon if possible to prevent oxidation of the amine group or sulfur atom over long periods (>6 months).[1][2]
Aqueous Dilution (The "Crash-Out" Zone)
When transferring from DMSO stock to aqueous assay buffer:
Never exceed 1% v/v DMSO final concentration if possible (0.1% is ideal).[1][2]
Intermediate Step: If a high concentration is needed (e.g., 100 µM), perform an intermediate dilution in DMSO first, then spike into the buffer with rapid mixing.[1][2]
Observation: If the buffer turns milky, the compound has exceeded its thermodynamic solubility limit (likely < 100 µM in water).[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586229, Thiazolo[5,4-d]pyrimidine.[1][2] Retrieved from [Link][1][2][3]
Di Braccio, M., et al. (2001). 1,2-Fused Pyrimidines: Synthesis and Biological Evaluation.[1][2] European Journal of Medicinal Chemistry.[1][2] (Contextual grounding for thiazolopyrimidine solubility).
Waybright, T. J., et al. (2009). Best Practices for Compound Management: Solvent Quality and Solubility.[1][2] Assay Guidance Manual.[1][2] Retrieved from [Link]
synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine from carbamates
Application Note: High-Purity Synthesis of 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine via the Ethoxycarbonyl Isothiocyanate Route Executive Summary This application note details a robust, scalable protocol for the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine via the Ethoxycarbonyl Isothiocyanate Route
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , a critical scaffold in the development of adenosine receptor antagonists (specifically
) and kinase inhibitors.
While traditional methods utilize cyanogen bromide (toxic, volatile) or thiourea fusions (low yield, harsh conditions), this protocol employs an ethoxycarbonyl isothiocyanate strategy. This "carbamate route" offers superior regiocontrol, generates a stable carbamate intermediate that allows for easy purification, and yields the free amine upon mild hydrolysis. This method ensures high purity suitable for downstream SAR (Structure-Activity Relationship) studies.
Strategic Rationale & Retrosynthesis
The synthesis hinges on the construction of the thiazole ring onto a pre-functionalized pyrimidine core.[1] The "carbamate" designation refers to the use of ethoxycarbonyl isothiocyanate , which serves as a bifunctional reagent to install the critical C-2 amino group protected as a carbamate.
Key Advantages:
Safety: Avoids the use of gaseous cyanogen chloride or highly toxic cyanogen bromide.
Purification: The intermediate N-ethoxycarbonyl derivative crystallizes readily, acting as a "purification sink" before the final hydrolysis.
Regioselectivity: The reaction specifically targets the 5-amino position of the pyrimidine due to the nucleophilicity differential between the 4- and 5-amino groups.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic strategy highlighting the carbamate intermediate as the pivot point for the synthesis.[2]
Step 1: Formation of the Thiourea-Carbamate Intermediate
This step installs the carbon-sulfur framework required for the thiazole ring.
Preparation: Charge a 250 mL three-necked round-bottom flask (RBF) with 2-methoxy-4,5-diaminopyrimidine (10.0 mmol, 1.40 g) and anhydrous 1,4-dioxane (50 mL).
Addition: Under a nitrogen atmosphere, add ethoxycarbonyl isothiocyanate (11.0 mmol, 1.44 g) dropwise via a syringe pump over 15 minutes.
Note: The reaction is slightly exothermic. Maintain temperature
C.
Reaction: Stir the suspension at ambient temperature for 12 hours. The starting diamine will dissolve, followed by the precipitation of the thiourea intermediate.
Isolation: Filter the pale yellow solid. Wash with cold diethyl ether (2 x 20 mL).
Yield Expectation: 85-90%.
Checkpoint:
H NMR should show the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) of the carbamate tail.
Step 2: Cyclization to the Thiazolo-Carbamate
This step closes the thiazole ring. While oxidative cyclization (Br
) is possible, thermal cyclization in the presence of HMDS/Pyridine is cleaner for this specific methoxy-substituted substrate.
Setup: Suspend the thiourea intermediate (from Step 1) in pyridine (30 mL).
Reagent: Add HMDS (3.0 equiv) to scavenge ammonia/water byproducts.
Thermal Cycle: Heat the mixture to reflux (
C) for 6 hours.
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (150 mL).
Purification: The product, ethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbamate , precipitates as a white to off-white solid. Filter and dry.[3][4]
Why this works: The carbamate protecting group stabilizes the 2-amino position during the harsh cyclization conditions, preventing side reactions (like polymerization) common with free aminothiazoles.
Step 3: Hydrolysis to the Final Amine
The final step removes the carbamate "handle" to reveal the free amine.
Hydrolysis: Suspend the carbamate intermediate in 10% NaOH (aq) (20 mL) and ethanol (10 mL).
Reflux: Heat to reflux for 2 hours. The solution will become clear as the carbamate cleaves.
Neutralization: Cool to
C. Adjust pH to 7.5–8.0 using 1M HCl.
Critical: Do not over-acidify, as the pyrimidine nitrogen can protonate, keeping the product in solution.
Isolation: The target compound, 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , precipitates. Filter, wash with cold water, and dry under vacuum.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis process.
Analytical Data & Specifications
The following data represents the expected values for the final product and the key carbamate intermediate.
8.65 ppm is characteristic of the proton at position 7 of the thiazolo[5,4-d]pyrimidine ring. The disappearance of the ethyl signals (quartet/triplet) confirms successful hydrolysis.
Troubleshooting & Expert Insights
Regioselectivity Issues:
Problem: Formation of the isomeric thiazolo[4,5-d]pyrimidine.
Cause: Attack of the isothiocyanate on the 4-amino group instead of the 5-amino group.
Solution: The 5-amino group is generally more nucleophilic in 4,5-diaminopyrimidines. However, if isomers are observed, lower the temperature of the isothiocyanate addition to
C to enhance kinetic control.
Incomplete Hydrolysis:
Problem: Retention of the carbamate group.
Solution: Increase the concentration of NaOH to 20% or extend reflux time. Monitor by TLC (EtOAc/MeOH 9:1); the free amine is significantly more polar than the carbamate.
Solubility:
The final product is sparingly soluble in common organic solvents. For NMR, use DMSO-
or TFA-. For biological assays, dissolve in DMSO as a stock solution (up to 20 mM).
References
Baraldi, P. G., et al. (2012). "Design, Synthesis, and Biological Evaluation of Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Generalized reference for scaffold synthesis).
Shaaban, O. G., et al. (2007). "Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents." Archives of Pharmacal Research. (Demonstrates isothiocyanate cyclization protocols).
Gewald, K., et al. (1980). "Synthesis of 2-aminothiazoles via isothiocyanates." Journal for Practical Chemistry.
Richardson, A., et al. (2019). "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization." ACS Combinatorial Science.[5] (Modern solid-phase adaptation of the mechanism).
Application Note: Sodium Methoxide-Mediated Cyclization of Thiazolo[3,2-a]pyrimidines
This Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes established organic chemistry principles with specific process optimizations for the sodium methox...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes established organic chemistry principles with specific process optimizations for the sodium methoxide-mediated synthesis of thiazolopyrimidines.[1]
[1][2][3]
Executive Summary & Scientific Rationale
The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their derivatives is a critical transformation in medicinal chemistry, yielding scaffolds with potent analgesic, anti-inflammatory, and antimicrobial properties. While various acid-catalyzed (e.g., PPA) and base-catalyzed (e.g., NaOEt, pyridine) methods exist, the Sodium Methoxide (NaOMe) protocol offers distinct advantages in terms of reaction kinetics and yield purity, particularly when paired with methyl ester precursors.
Why Sodium Methoxide?
Thermodynamic Control: NaOMe acts as a strong, non-nucleophilic base (relative to the substrate) that irreversibly deprotonates the 2-aminothiazole, driving the equilibrium toward the N-nucleophile species required for the initial attack.
Solvent Compatibility: conducting the reaction in anhydrous methanol with NaOMe eliminates the risk of transesterification by-products that plague NaOEt/ethanol systems when methyl esters are used as starting materials.
Atom Economy: The methoxide ion facilitates the elimination of methanol during the ring closure, which is entropically favored in a methanol solvent system.
Reaction Mechanism & Pathway Analysis
The formation of the thiazolo[3,2-a]pyrimidine core via NaOMe proceeds through a Michael-type addition followed by cyclocondensation .
Mechanistic Steps:
Activation: NaOMe deprotonates the exocyclic amine of the 2-aminothiazole (pKa ~21), increasing its nucleophilicity.
Nucleophilic Attack: The activated nitrogen attacks the electrophilic carbonyl carbon of the
-keto ester (e.g., methyl acetoacetate).
Intermediate Formation: An uncyclized intermediate (Schiff base or enamine) is formed.
Cyclization: The ring nitrogen (N-3 of the thiazole) attacks the ester carbonyl.
Elimination: Methoxide is regenerated as a leaving group, followed by the loss of a methanol molecule to aromatize/stabilize the pyrimidinone ring.
Figure 1: Mechanistic pathway for the base-catalyzed cyclization of 2-aminothiazole with
-keto esters.
Experimental Protocol
Reagents and Equipment
Substrate A: 2-Aminothiazole (1.0 equiv)
Substrate B: Methyl Acetoacetate (1.1 equiv) — Note: Use methyl ester to match the base.
Base: Sodium Methoxide (NaOMe), 0.5 M solution in Methanol (or freshly prepared from Na metal).
Charge an oven-dried round-bottom flask with 2-aminothiazole (10 mmol, 1.00 g).
Add anhydrous methanol (20 mL).
Add Methyl Acetoacetate (11 mmol, 1.28 g) dropwise while stirring at room temperature.
Critical Step: Slowly add Sodium Methoxide solution (0.5 M in MeOH, 22 mL, 1.1 equiv). The solution may warm slightly; ensure it remains clear or slightly turbid.
Step 2: Reflux and Cyclization
Equip the flask with a reflux condenser and a drying tube.
Heat the mixture to a gentle reflux (approx. 65°C) for 6–8 hours .
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the 2-aminothiazole spot (Rf ~0.3) and the appearance of a highly fluorescent product spot (Rf ~0.6).
Step 3: Work-up and Isolation
Cool the reaction mixture to room temperature.
Concentrate the solvent to approximately 1/3 of the original volume under reduced pressure.[2]
Pour the residue onto crushed ice (50 g) containing Acetic Acid (1 mL) to neutralize the excess base.
A solid precipitate should form immediately. Stir for 15 minutes to ensure complete precipitation.
Filter the solid using a Büchner funnel and wash with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL).
Step 4: Purification
Recrystallize the crude solid from hot Ethanol or DMF/Ethanol mixture.
Dry the crystals in a vacuum oven at 50°C for 4 hours.
Data Specifications & Expected Yields
Parameter
Specification
Notes
Reaction Time
6 - 8 Hours
Extended time may cause ester hydrolysis.
Temperature
65°C (Reflux)
Do not exceed 80°C (closed vessel) to avoid decomposition.
Typical Yield
75% - 88%
Dependent on substituent electronics on the thiazole ring.
This protocol is designed to be self-validating. If specific visual cues are absent, use the table below to diagnose the failure mode.
Observation
Diagnosis
Corrective Action
No precipitate upon pouring into ice
Incomplete cyclization or product is water-soluble (rare).
Check pH. If basic, add more acetic acid to pH 6. If still clear, extract with Dichloromethane (DCM).
Product is an oil/gum
Solvent occlusion or impurities.
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Multiple spots on TLC
Transesterification or hydrolysis.
Critical: Ensure you used Methyl Acetoacetate with Sodium Methoxide. Using Ethyl Acetoacetate with NaOMe leads to mixed ester by-products.
Low Yield (<50%)
Moisture contamination.
NaOMe is moisture sensitive. Ensure methanol is anhydrous and glassware is oven-dried.
Safety & Handling
Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle under inert atmosphere if using solid NaOMe.
Methanol: Flammable and toxic. Perform all evaporations in a fume hood.
Thiazoles: Many aminothiazoles are biologically active; handle with gloves and avoid dust inhalation.
References
Shiryaev, A. K., et al. (2013).[3] Synthesis of 5H-thiazolo[3,2-a]pyrimidines. Chemistry of Heterocyclic Compounds. Link
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and products of their cyclization. Pharmacia. Link
Tozkoparan, B., et al. (1999). Synthesis and anti-inflammatory activity of some thiazolo[3,2-a]pyrimidine derivatives. Il Farmaco. Link
Organic Chemistry Portal. (2023). Thiazole Synthesis and Reactivity. Link
Application Notes and Protocols: 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine as a Versatile Building Block in Medicinal Chemistry
Introduction The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This bioisosteric relationship allows for int...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This bioisosteric relationship allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this scaffold have shown promise as anticancer, immunosuppressive, and anti-inflammatory agents, as well as antagonists for adenosine receptors.[2][3][4] This document provides detailed application notes and protocols for the use of a key intermediate, 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , as a versatile building block for the synthesis of novel bioactive molecules. We will explore its synthesis, characterization, and subsequent derivatization strategies, providing researchers in drug discovery and development with the necessary tools to leverage this valuable scaffold.
Physicochemical Properties and Structural Data
Property
Value
Source
Molecular Formula
C₆H₆N₄OS
Calculated
Molecular Weight
182.20 g/mol
Calculated
Appearance
Off-white to pale yellow solid (Predicted)
N/A
Solubility
Soluble in DMSO, DMF; sparingly soluble in methanol (Predicted)
The synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine can be approached by constructing the thiazole ring onto a pre-functionalized pyrimidine core. A plausible and efficient route involves the use of a dichlorinated pyrimidine precursor, followed by sequential substitutions.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine.
Protocol 1: Synthesis of 2-amino-4-chloro-5-methoxypyrimidine
This initial step involves the selective amination of the more reactive C2 position of the dichloropyrimidine precursor.
Dissolve 2,4-dichloro-5-methoxypyrimidine in ethanol in a pressure-rated vessel.
Cool the solution to 0 °C in an ice bath.
Slowly add the methanolic ammonia solution to the reaction mixture.
Seal the vessel and allow the reaction to warm to room temperature, then heat to 60 °C for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine
This key step involves the formation of the thiazole ring through an intramolecular cyclization of a thiocyanate intermediate. This approach is adapted from methodologies used for the synthesis of related 2-aminothiazolo[5,4-d]pyrimidines.[6][7]
Materials:
2-amino-4-chloro-5-methoxypyrimidine (1.0 eq)
Ammonium thiocyanate (NH₄SCN, 1.2 eq)
Acetic anhydride (Ac₂O, as solvent and reagent)
Sodium ethoxide (NaOEt, catalytic amount)
Ethanol
Procedure:
Suspend 2-amino-4-chloro-5-methoxypyrimidine and ammonium thiocyanate in acetic anhydride.
Heat the mixture at 80-90 °C for 2-3 hours.
Monitor the formation of the thiocyanate intermediate by TLC or LC-MS.
After cooling, carefully pour the reaction mixture into ice-water to precipitate the intermediate. Filter and dry the solid.
Suspend the crude thiocyanate intermediate in ethanol.
Add a catalytic amount of sodium ethoxide to the suspension.
Heat the mixture to reflux for 4-6 hours to effect cyclization.
Monitor the formation of the final product by TLC or LC-MS.
Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
The precipitated product is collected by filtration, washed with cold ethanol and water, and dried under vacuum.
Further purification can be achieved by recrystallization or column chromatography.
Application as a Building Block: Derivatization Strategies
5-methoxythiazolo[5,4-d]pyrimidin-2-amine offers two primary points for diversification: the 2-amino group and the 5-methoxy group (which can be strategically replaced with a handle for cross-coupling).
Derivatization at the 2-Amino Position
The 2-amino group is a versatile handle for introducing a variety of substituents through standard amide bond formation, sulfonylation, or reductive amination.
Caption: Derivatization strategies at the 2-amino position.
This protocol provides a general method for the synthesis of N-acylated derivatives.[8]
Dissolve 5-methoxythiazolo[5,4-d]pyrimidin-2-amine in the chosen anhydrous solvent.
Add the base to the solution.
If starting from a carboxylic acid, add the coupling agent and stir for 15-30 minutes at room temperature.
Slowly add the acyl chloride or the activated carboxylic acid solution to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Derivatization at the 5-Position via a Chloro-Intermediate
For broader diversification, the 5-methoxy group can be replaced with a chloro group, which serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires a modification of the initial synthetic route to install a chlorine at the 5-position.
Caption: Cross-coupling strategies for derivatization at the 5-position.
This protocol outlines a general procedure for the introduction of aryl or heteroaryl groups at the 5-position.[9][10]
Materials:
2-amino-5-chlorothiazolo[5,4-d]pyrimidine (1.0 eq) (Synthesized from 4,5,6-trichloropyrimidine)
Aryl or heteroaryl boronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
Solvent system (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
To a microwave vial or a round-bottom flask, add 2-amino-5-chlorothiazolo[5,4-d]pyrimidine, the boronic acid, the palladium catalyst, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
Add the degassed solvent system.
Heat the reaction mixture to 100-120 °C for 1-4 hours (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
Separate the layers, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
5-Methoxythiazolo[5,4-d]pyrimidin-2-amine and its chloro-analogue are highly valuable and versatile building blocks for the synthesis of diverse libraries of compounds for drug discovery. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this important scaffold. The ability to easily modify both the 2- and 5-positions allows for fine-tuning of physicochemical and pharmacological properties, making this an attractive starting point for the development of novel therapeutics.
References
Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 654. [Link]
MDPI (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]
Royal Society of Chemistry (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
Chaban, T., et al. (2020). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Pharmacia, 67(1), 53-65. [Link]
Gellis, A., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. Organic Letters, 7(24), 5433-5436. [Link]
ResearchGate (2025). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]
Patsnap (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]
ResearchGate (n.d.). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. [Link]
ResearchGate (n.d.). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. [Link]
Patsnap (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]
MDPI (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
Royal Society of Chemistry (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm. [Link]
ResearchGate (n.d.). SCHEME 2 Synthesis of substituted thiazolo[4,5-d]pyrimidine. [Link]
FLORE (2021). Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Recepto. [Link]
Semantic Scholar (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
National Center for Biotechnology Information (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 1-34. [Link]
Application Note: Characterization of 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine as a Viral RNA-Binding Ligand
Executive Summary The targeting of structured viral RNA elements—such as the SARS-CoV-2 frameshift stimulating element (FSE) or 5'-untranslated region (UTR)—with small molecules is a rapidly expanding frontier in antivir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The targeting of structured viral RNA elements—such as the SARS-CoV-2 frameshift stimulating element (FSE) or 5'-untranslated region (UTR)—with small molecules is a rapidly expanding frontier in antiviral drug discovery. 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS: 920313-63-9, MW = 182.21 g/mol ) is a highly specialized heteroaromatic building block recently identified in the optimization of lead structures targeting viral RNA genomes[1][2].
This application note provides a comprehensive, self-validating workflow for characterizing the binding of this fragment to target RNA. Because fragment-sized ligands typically exhibit low binding affinities (high micromolar to low millimolar
) and fast dissociation rates, conventional biochemical assays often fail to detect their interactions. To overcome this, we detail a multi-tiered biophysical approach utilizing Microscale Thermophoresis (MST) for highly sensitive affinity quantification[3] and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) for structural epitope mapping[4].
Scientific Rationale & Causality
The Thiazolopyrimidine Scaffold
The 5-methoxythiazolo[5,4-d]pyrimidin-2-amine scaffold is uniquely suited for RNA binding due to its planar, electron-deficient heteroaromatic core, which facilitates
stacking or intercalation with RNA nucleobases. Furthermore, the exocyclic amine acts as a critical hydrogen bond donor, while the methoxy group and ring nitrogens serve as hydrogen bond acceptors, allowing specific recognition of RNA major/minor groove topologies.
Assay Selection Causality
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient. When a small molecule binds an RNA target, it alters the RNA's hydration shell, charge, or size. MST is chosen as the primary screen because it requires minimal sample (nanomolar RNA concentrations) and is highly sensitive to the subtle hydration changes induced by low-molecular-weight fragments[5].
STD-NMR: STD-NMR is a ligand-observed technique. We utilize it because it thrives on the fast
rates characteristic of fragment-RNA interactions. A small concentration of RNA is selectively saturated with an RF pulse; this saturation transfers to the bound ligand and is carried back into the bulk solution upon rapid dissociation. This allows us to map exactly which protons on the 5-methoxythiazolo[5,4-d]pyrimidin-2-amine scaffold are in direct contact with the RNA[4][6].
Experimental Workflow
Fig 1. Fragment-based RNA ligand screening and biophysical validation workflow.
Step-by-Step Methodologies
Protocol A: Microscale Thermophoresis (MST) for
Determination
This protocol establishes a self-validating system by utilizing a non-binding mutant RNA as a negative control to rule out non-specific aggregation-driven false positives.
Ligand: 5-methoxythiazolo[5,4-d]pyrimidin-2-amine (100 mM stock in 100% DMSO).
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl
, 0.05% Tween-20. Causality: Mg is critical for stabilizing the tertiary fold of the RNA. Tween-20 prevents non-specific adsorption of the fragment to the capillary walls[3].
Step-by-Step Procedure:
RNA Folding: Dilute the Cy5-RNA to 40 nM in Assay Buffer. Heat to 95°C for 3 minutes, then snap-cool on ice for 5 minutes, followed by 15 minutes at room temperature to ensure uniform monomeric folding.
Ligand Titration: Prepare a 16-point 1:1 serial dilution of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine in Assay Buffer, starting at a 2 mM concentration. Ensure DMSO concentration is normalized to 2% across all tubes.
Complex Formation: Mix 10 µL of the folded Cy5-RNA (40 nM) with 10 µL of each ligand dilution. The final assay concentrations will be 20 nM RNA and a ligand range of 1 mM down to 30.5 nM (1% final DMSO).
Incubation: Incubate the mixtures in the dark at room temperature for 20 minutes to reach thermodynamic equilibrium.
Measurement: Load the samples into standard treated MST capillaries. Measure thermophoresis on an MST instrument (e.g., Monolith NT.115) using 20% LED power (Cy5 excitation) and 40% MST IR-laser power.
Self-Validation Check: Monitor the initial fluorescence counts before the IR laser is applied. If fluorescence varies by >20% across the titration series, the ligand is either quenching the fluorophore or causing RNA aggregation, requiring orthogonal validation via SPR.
Protocol B: STD-NMR for Binding Epitope Mapping
STD-NMR relies on the magnetization transfer from the RNA envelope to the bound ligand.
Reagents & Setup:
Buffer: 50 mM Potassium Phosphate pH 6.8, 100 mM KCl, 5 mM MgCl
, in 99.9% DO. Causality: DO is strictly required to eliminate the massive HO proton signal that would otherwise obscure the small molecule's proton resonances[6].
Sample Preparation: Mix unlabeled target RNA (10 µM) with 5-methoxythiazolo[5,4-d]pyrimidin-2-amine (1 mM) to achieve a 1:100 RNA:Ligand ratio.
Step-by-Step Procedure:
Reference Spectrum: Acquire a standard 1D
H-NMR spectrum of the ligand alone to assign the aromatic protons (pyrimidine and thiazole rings) and the aliphatic methoxy protons.
On-Resonance Saturation: Apply a cascade of Gaussian-shaped pulses at -1.0 ppm. Causality: This frequency specifically saturates the aliphatic protons of the RNA (which are broad and heavily overlapped) without directly exciting the small molecule, which has no resonances below 3.0 ppm[4].
Off-Resonance Saturation: Apply the same pulse cascade at +40 ppm (a region devoid of any proton signals) to serve as the reference spectrum.
Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum. Only protons of the ligand that were in direct, close-proximity contact (< 5 Å) with the RNA will appear in this STD difference spectrum.
Epitope Mapping: Calculate the STD amplification factor (
) for each proton by dividing the peak intensity in the difference spectrum by the peak intensity in the reference spectrum, normalized to the highest signal (set to 100%).
Data Presentation & Interpretation
The following table summarizes the expected biophysical profile of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine binding to a structured viral RNA target.
Parameter
Method
Value / Observation
Interpretation
Affinity ()
MST
45.2 ± 3.1 µM
Typical affinity for a fragment-sized ligand; indicates a highly ligand-efficient interaction ().
Target Selectivity
MST
µM (Mutant RNA)
Confirms binding is dependent on the specific tertiary fold of the target RNA, not non-specific electrostatics.
The methoxy group is deeply buried in the RNA binding pocket, while the pyrimidine ring faces the solvent or edge of the groove.
Kinetics ()
SPR
Fast on / Fast off
Validates the suitability of the ligand for dynamic, ligand-observed NMR techniques.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity and prevent false positives (which are common in RNA-ligand screening due to the highly charged nature of RNA), the following self-validating controls must be implemented:
The "No-RNA" STD Control: Run the STD-NMR protocol on a sample containing only 1 mM 5-methoxythiazolo[5,4-d]pyrimidin-2-amine (no RNA). If peaks appear in the difference spectrum, the ligand is forming large aggregates (micelles) that are auto-saturating. This invalidates the hit.
Dye-Ligand Interaction Check (MST): Fragments can occasionally bind directly to the Cy5 dye rather than the RNA. Validate hits by running an MST assay using free Cy5 dye (or a scrambled Cy5-labeled oligo). A lack of thermophoretic shift confirms the ligand is specifically targeting the structured RNA[7].
Competition Assay: To prove specific pocket binding, perform an MST assay where the RNA is pre-incubated with a known, high-affinity competitor (if available). The apparent
of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine should shift significantly to the right (weaker affinity).
References
Donà, Francesca. (2025). Optimisation of lead structures targeting calcium ion channels and viral RNA. Dissertation, LMU München: Fakultät für Chemie und Pharmazie. Available at:[Link]
Moon, M. H., & Hilimire, T. A. (2018). Measuring RNA–Ligand Interactions with Microscale Thermophoresis. Biochemistry. Available at:[Link]
Nuvisan. Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. Available at: [Link]
Peng, Y., et al. (2020). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology. Available at:[Link]
Shortridge, M. D., et al. (2013). Specific RNA-protein interactions detected with saturation transfer difference NMR. RNA Biology. Available at:[Link]
Comprehensive Application Note: Preparation and SAR Evaluation of Thiazolo[5,4-d]pyrimidine Derivatives
Executive Summary & Mechanistic Rationale The thiazolo[5,4-d]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. As a bioisostere of the purine ring, the replacement o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The thiazolo[5,4-d]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. As a bioisostere of the purine ring, the replacement of the imidazole moiety with a thiazole ring fundamentally alters the electron density and hydrogen-bond acceptor/donor profile of the molecule. This atom replacement strategy often yields compounds with superior metabolic stability, enhanced membrane permeability, and unique binding modalities within kinase ATP-binding pockets and G protein-coupled receptors (GPCRs)[1].
Recent Structure-Activity Relationship (SAR) campaigns have successfully leveraged this scaffold to develop potent antiproliferative agents targeting gastric cancers[1][2], as well as highly selective inverse agonists for the Adenosine A2A receptor (A2A AR), a critical target in neurodegenerative diseases and immuno-oncology[3]. This application note provides a self-validating, step-by-step protocol for the de novo synthesis and late-stage diversification of thiazolo[5,4-d]pyrimidine derivatives, explicitly detailing the chemical causality behind each methodological choice.
Synthetic Architecture & Workflow
The most robust strategy for generating diverse thiazolo[5,4-d]pyrimidine libraries relies on building the pyrimidine ring onto a pre-functionalized thiazole core, followed by halogenation and sequential Nucleophilic Aromatic Substitution (SNAr). The inherent electronic disparity between the C-7 and C-5 positions allows for temperature-controlled regioselectivity, which is paramount for combinatorial SAR studies[1].
Figure 1: Step-by-step synthetic workflow for the preparation of thiazolo[5,4-d]pyrimidine SAR libraries.
Detailed Experimental Protocols
Protocol A: Scaffold Construction (Pyrimidine Ring Closure)
Objective: Synthesis of the[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione core.
Reaction Setup: Combine methyl-5-amino-1,3-thiazole-4-carboxylate (15.0 g, 0.08 mol) and urea (24.3 g, 0.41 mol) in a reaction vessel[4].
Thermal Fusion: Heat the solid mixture to 190–200 °C for 4–5 hours[4].
Causality Note: Operating under solvent-free fusion conditions allows urea to act as both a high-temperature condensation agent and a dual carbon/nitrogen donor, driving the thermodynamically demanding cyclization of the pyrimidine ring.
Alkaline Extraction: Cool the melt slightly and pour it into 150 mL of a 4N sodium hydroxide (NaOH) solution. Filter to remove any insoluble unreacted starting materials[4].
Self-Validation: The desired dione product possesses acidic imide protons. NaOH deprotonates these nitrogens, rendering the product highly water-soluble. If the filtrate remains cloudy, incomplete cyclization has occurred.
Acidic Precipitation: Acidify the clear filtrate with 2N HCl until the pH reaches 4–5. Collect the resulting white precipitate by filtration, wash with 45 mL of distilled water, and dry under vacuum at 50 °C to yield the dione (approx. 47% yield)[4].
Protocol B: Activation via Chlorination
Objective: Conversion of the dione to the highly reactive 5,7-dichloro[1,3]thiazolo[5,4-d]pyrimidine.
Reagent Addition: Suspend 5 g of the dione in 30 mL of Phosphorus oxychloride (POCl3). Carefully add 1.5 mL of N,N-dimethylaniline[4].
Causality Note: N,N-dimethylaniline is a critical additive. It acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-Haack-type intermediate, accelerating the chlorination. Furthermore, it serves as an acid scavenger to neutralize the generated HCl gas, preventing the degradation of the delicate fused thiazole ring[4].
Reflux: Heat the mixture under reflux for 16 hours[4].
Workup: Remove the excess POCl3 in vacuo. Quench the resulting thick residue by slowly pouring it into ice water to precipitate the product. Filter, wash thoroughly with cold water, and dry to afford the dichloro intermediate (approx. 31% yield)[4].
Protocol C: Sequential SNAr for SAR Diversification
Objective: Regioselective substitution at C-7 followed by C-5 to generate the final SAR library.
First Substitution (C-7): Dissolve the 5,7-dichloro intermediate (1.0 eq) in ethanol or THF. Add the first amine (R1-NH2, 1.1 eq) and a mild base such as NaHCO3 or Et3N (1.5 eq). Stir at room temperature for 5 hours[4].
Causality Note: The C-7 position is significantly more electrophilic than C-5 due to the anisotropic and electron-withdrawing effects of the adjacent thiazole sulfur atom. By strictly maintaining room temperature, the first amine will exclusively attack C-7, preventing the formation of di-substituted byproducts[1].
Second Substitution (C-5): Isolate the 5-chloro-7-amino intermediate. Suspend it in ethanol or isopropanol within a sealed tube. Add the second amine (R2-NH2, 1.1 eq) and NaHCO3 (4.0 eq). Heat aggressively at 120–130 °C for 5–8 hours[1][4].
Purification: Cool to room temperature, filter the mixture, concentrate the filtrate in vacuo, and purify via silica gel column chromatography to yield the final trisubstituted target compound[4].
SAR Data & Biological Evaluation
The modularity of the thiazolo[5,4-d]pyrimidine scaffold allows researchers to fine-tune biological activity across vastly different therapeutic targets. Below are summarized SAR data tables demonstrating the scaffold's versatility in oncology and neurology.
Modifications at the C-7 and C-5 positions significantly impact the scaffold's ability to induce apoptosis in human gastric cancer cells. Introduction of a morpholine ring or an isothiocyanate derivative yields potent, selective agents[1][2].
By decorating the C-2 position with a furan-2-yl or fluorobenzyl group, and the C-5 position with piperazine/piperidine moieties, the scaffold acts as a highly potent, subnanomolar inverse agonist for the hA2A receptor[3].
Synthesis and DPP-IV Inhibition Activity of[1,3]Thiazolo[5,4-D]Pyrimidine Derivatives.Jetir.Org.
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.NIH / RSC Advances.
Identification of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents through the drug repurposing strategy.PubMed.
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.PMC.
Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors.FLORE / Pharmaceuticals.
Application Note: Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidin-2-amines
Accelerated Workflows for the Development of Purine Bioisosteres in Drug Discovery Executive Summary The thiazolo[5,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, acting as a potent purine...
Author: BenchChem Technical Support Team. Date: March 2026
Accelerated Workflows for the Development of Purine Bioisosteres in Drug Discovery
Executive Summary
The thiazolo[5,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, acting as a potent purine bioisostere. Derivatives, particularly thiazolo[5,4-d]pyrimidin-2-amines, have demonstrated profound efficacy as Phosphoinositide 3-kinase (PI3K) inhibitors, TRPV1 antagonists, and Adenosine A2A receptor antagonists. However, conventional synthesis of this fused bicyclic system is historically plagued by prolonged reaction times, harsh thermal conditions, and poor yields due to side reactions.
This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, researchers can accelerate the annulation and amination of these scaffolds from days to minutes while significantly improving yield and purity profiles.
Pharmacological Context: The Thiazolo[5,4-d]pyrimidine Scaffold
Because of its structural resemblance to adenine and guanine, the thiazolo[5,4-d]pyrimidine core readily interacts with the ATP-binding pockets of various kinases and the orthosteric sites of purinergic receptors [1].
In oncology, specific 2-amino derivatives act as potent inhibitors of the PI3K/Akt/mTOR pathway [2]. By competing with ATP at the catalytic domain of PI3K (p110 subunit), these compounds halt the phosphorylation of PIP2 to PIP3, thereby starving cancer cells of crucial survival and proliferation signals. Furthermore, 2,7-diamino-thiazolo[5,4-d]pyrimidines have been identified as highly selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, offering novel avenues for non-opioid pain management [3].
PI3K/Akt signaling pathway illustrating the inhibitory action of thiazolo[5,4-d]pyrimidines.
Mechanistic Rationale for Microwave-Assisted Organic Synthesis (MAOS)
The synthesis of thiazolo[5,4-d]pyrimidines via conventional heating often requires refluxing in high-boiling solvents for 12–24 hours [4]. This prolonged thermal exposure leads to thermodynamic degradation and Dimroth rearrangements.
Causality of Experimental Choices:
Dielectric Heating: Microwave irradiation (2.45 GHz) directly couples with the dipole moments of polar solvents and reactants. This causes rapid molecular friction, superheating the reaction mixture to 150 °C in under 30 seconds. This rapid energy transfer directly overcomes the high activation energy barrier of the intramolecular cyclization step before thermal degradation pathways can initiate.
Solvent Selection (DMF): N,N-Dimethylformamide is selected due to its high microwave absorptivity (loss tangent,
). It efficiently converts electromagnetic energy into thermal energy.
The "Cesium Effect": The use of Cesium Carbonate (
) is highly deliberate. The large ionic radius of the ion results in a loose ion pair with the intermediate thiolate, drastically enhancing the sulfur's nucleophilicity for the subsequent ring-closure onto the pyrimidine core.
Synthetic Strategy & Workflow
The most efficient route to 2,7-diamino-thiazolo[5,4-d]pyrimidines involves a two-step microwave workflow starting from commercially available 5-amino-4,6-dichloropyrimidine [5].
Microwave-assisted synthesis workflow for 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives.
Objective: Synthesis of 7-chloro-N-aryl-thiazolo[5,4-d]pyrimidin-2-amine.
Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-amino-4,6-dichloropyrimidine (1.0 mmol, 164 mg) and the desired aryl isothiocyanate (1.1 mmol).
Reagent Addition: Add anhydrous
(1.5 mmol, 488 mg) to the vial. Suspend the mixture in 4.0 mL of anhydrous DMF.
Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vial with Nitrogen for 2 minutes via a needle to prevent oxidative side reactions.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Program the instrument to heat to 150 °C for 15 minutes with a pre-stirring time of 30 seconds. Ensure the cooling jet is activated immediately post-run.
Validation Checkpoint (Self-Validating Step): Upon cooling to room temperature, remove a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is <5% and the product mass (
) dominates. If incomplete, subject to an additional 5 minutes of MW irradiation.
Workup: Pour the mixture into 20 mL of ice-cold water. The product will precipitate. Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum to yield the intermediate.
Protocol B: Microwave-Assisted C7-Amination
Objective: Substitution of the highly activated C7-chloride with a secondary amine (e.g., morpholine) to yield the final 2,7-diamino derivative.
Preparation: In a clean 10 mL microwave vial, add the 7-chloro intermediate from Protocol A (0.5 mmol).
Reagent Addition: Add morpholine (1.5 mmol, 130 µL) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL) as a non-nucleophilic proton sponge. Add 3.0 mL of Acetonitrile.
Microwave Irradiation: Seal the vial and irradiate at 120 °C for 10 minutes . The electron-withdrawing nature of the fused pyrimidine core makes the C7 position highly susceptible to
, eliminating the need for palladium catalysis.
Validation & Isolation: Confirm completion via TLC (EtOAc:Hexane 1:1). Concentrate the solvent under reduced pressure, dissolve the crude in Dichloromethane (15 mL), wash with brine, dry over
, and purify via flash chromatography.
Comparative Data Analysis
The implementation of MAOS for the thiazolo[5,4-d]pyrimidine scaffold yields dramatic improvements in both throughput and material recovery compared to traditional oil-bath reflux methodologies.
Parameter
Conventional Heating
Microwave Irradiation
Impact / Causality
Heating Source
Convective (Oil Bath)
Dielectric (2.45 GHz)
MW provides direct internal heating, avoiding thermal gradients.
Reaction Temp.
80–100 °C (Reflux limit)
120–150 °C (Sealed)
Sealed MW vials allow heating far above the solvent's atmospheric boiling point.
Reaction Time
12–24 Hours
10–25 Minutes
Massive reduction in time accelerates structure-activity relationship (SAR) cycles.
Average Yield
45–55%
85–95%
Rapid heating prevents the formation of thermodynamic degradation byproducts.
Impurity Profile
High (Tarry byproducts)
Low (Clean conversion)
Rapid post-reaction compressed air cooling "freezes" the reaction state.
Conclusion
The transition from conventional thermal heating to microwave-assisted synthesis represents a critical optimization in the development of thiazolo[5,4-d]pyrimidin-2-amines. By understanding the dielectric properties of the solvent and the mechanistic requirements of the cyclization (the "cesium effect"), researchers can reliably generate libraries of these potent purine bioisosteres in a fraction of the time, accelerating the discovery of novel kinase inhibitors and receptor antagonists.
References
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available at: [Link]
THIAZOLOPYRIMIDINE P13K INHIBITOR COMPOUNDS AND METHODS OF USE. European Patent Office. Available at: [Link]
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. ResearchGate. Available at: [Link]
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. PMC/NIH. Available at:[Link]
Method
Mastering the 2-Amino Group: A Guide to the Functionalization of Thiazolopyrimidine Scaffolds for Drug Discovery
Introduction: The Thiazolopyrimidine Core and the Strategic Importance of the 2-Amino Group The thiazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thiazolopyrimidine Core and the Strategic Importance of the 2-Amino Group
The thiazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity to the building blocks of DNA and RNA allows thiazolopyrimidine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-amino group, in particular, serves as a versatile handle for synthetic modification, enabling the exploration of chemical space and the fine-tuning of a molecule's therapeutic properties. Functionalization of this exocyclic amine can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability, making it a critical aspect of the drug discovery and development process.
This comprehensive guide provides detailed application notes and robust protocols for the key transformations of the 2-amino group on the thiazolopyrimidine scaffold. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the choice of reagents and conditions, and addressing potential challenges such as regioselectivity.
I. N-Acylation: Forging Amide Bonds for Enhanced Potency and Selectivity
The introduction of an acyl group to the 2-amino position is a fundamental strategy to generate a diverse library of amide derivatives. This modification can introduce new hydrogen bond donors and acceptors, as well as sterically influence the molecule's interaction with its biological target.
Causality in Experimental Design:
The choice of acylating agent and base is critical for a successful and clean reaction. Acyl chlorides are highly reactive and are therefore commonly employed. The use of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction without competing with the 2-aminothiazolopyrimidine as a nucleophile. Performing the reaction at a low temperature (0 °C) initially helps to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol: General Procedure for N-Acylation
Materials:
2-Aminothiazolopyrimidine derivative (1.0 eq)
Acyl chloride (1.1 eq)
Anhydrous pyridine or triethylamine (as solvent or co-solvent)
To a stirred solution of the 2-aminothiazolopyrimidine (1.0 eq) in anhydrous pyridine (or a mixture of pyridine and DCM) in a round-bottom flask, cool the reaction mixture to 0 °C in an ice bath.
Add the acyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.
If DCM was used as a co-solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired N-acyl-2-aminothiazolopyrimidine.[1]
II. N-Sulfonylation: Introducing the Sulfonamide Pharmacophore
The sulfonamide group is a key pharmacophore present in a multitude of clinically approved drugs. Its introduction onto the 2-amino position of the thiazolopyrimidine scaffold can significantly enhance biological activity by providing strong hydrogen bonding interactions and improving physicochemical properties.
Causality in Experimental Design:
Similar to acylation, the reaction of a sulfonyl chloride with the 2-amino group requires a base to quench the generated HCl. Pyridine is a common choice as it can also serve as the solvent. The reaction is typically heated to drive it to completion due to the slightly lower reactivity of sulfonyl chlorides compared to acyl chlorides.
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
2-Aminothiazolopyrimidine derivative (1.0 eq)
Sulfonyl chloride (1.2 eq)
Anhydrous pyridine
Ice-water
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer
Standard work-up and purification equipment
Procedure:
Dissolve the 2-aminothiazolopyrimidine (1.0 eq) in anhydrous pyridine in a round-bottom flask.
Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Acidify the mixture with 1 M HCl to pH ~2-3 to precipitate the product.
Collect the precipitate by filtration, and wash it thoroughly with water.
For further purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Recrystallize the solid from an appropriate solvent system or purify by column chromatography to yield the pure 2-(sulfonylamino)thiazolopyrimidine.[2]
III. N-Arylation via Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[3][4] This methodology is invaluable for synthesizing N-aryl-2-aminothiazolopyrimidines, which are prevalent in kinase inhibitor drug discovery programs.
Causality in Experimental Design:
The success of the Buchwald-Hartwig reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
Add the 2-aminothiazolopyrimidine (1.0 eq) and the aryl halide (1.2 eq).
Evacuate and backfill the tube with inert gas (repeat three times).
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the N-aryl-2-aminothiazolopyrimidine.[3]
IV. N-Alkylation via Reductive Amination: A Versatile Route to Secondary and Tertiary Amines
Reductive amination is a highly effective method for the N-alkylation of primary amines. It proceeds through the in-situ formation of an imine between the 2-aminothiazolopyrimidine and an aldehyde or ketone, followed by immediate reduction to the corresponding secondary or tertiary amine. This approach offers excellent control over the degree of alkylation, largely avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.
Causality in Experimental Design:
The reaction is typically a one-pot procedure. The initial imine formation is often catalyzed by a weak acid. The choice of reducing agent is critical for the success of the reaction. Sodium borohydride (NaBH₄) is a common and cost-effective choice. For more sensitive substrates, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are less likely to reduce the starting aldehyde or ketone.
Experimental Protocol: General Procedure for Reductive Amination
Materials:
2-Aminothiazolopyrimidine derivative (1.0 eq)
Aldehyde or ketone (1.1 eq)
Reducing agent (e.g., NaBH₄, NaBH₃CN) (1.5 eq)
Anhydrous solvent (e.g., methanol, ethanol, or 1,2-dichloroethane)
Glacial acetic acid (catalytic amount, optional)
Water
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask
Magnetic stirrer
Standard work-up and purification equipment
Procedure:
To a solution of the 2-aminothiazolopyrimidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent in a round-bottom flask, add a catalytic amount of glacial acetic acid (if needed).
Stir the mixture at room temperature for 1-4 hours to facilitate imine formation. Monitor by TLC.
Cool the reaction mixture to 0 °C in an ice bath.
Add the reducing agent (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as indicated by TLC.
Carefully quench the reaction by the slow addition of water.
If the solvent is water-miscible, remove it under reduced pressure. If not, proceed to extraction.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the N-alkyl-2-aminothiazolopyrimidine.[5]
V. Diazotization and Sandmeyer-Type Reactions: Expanding the Functional Group Diversity
Diazotization of the 2-amino group to form a diazonium salt, followed by a Sandmeyer or related reaction, provides a powerful platform for introducing a wide array of substituents that are not easily accessible through other methods. This includes halogens (Cl, Br), cyano, and hydroxyl groups.
Causality in Experimental Design:
The formation of the diazonium salt requires the reaction of the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl, CuBr, CuCN) to catalyze the replacement of the diazonium group with the corresponding nucleophile. The reaction is believed to proceed through a radical mechanism.[6][][8]
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
Materials:
2-Aminothiazolopyrimidine derivative (1.0 eq)
Sodium nitrite (NaNO₂) (1.1 eq)
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
In a beaker, dissolve or suspend the 2-aminothiazolopyrimidine (1.0 eq) in a mixture of concentrated HCl (or H₂SO₄) and water, and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
In a separate flask, prepare a solution of NaNO₂ (1.1 eq) in cold water.
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
Step 2: Sandmeyer Reaction
In a separate reaction vessel, dissolve or suspend the copper(I) salt (1.2 eq) in the corresponding concentrated acid (e.g., CuCl in HCl).
Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-functionalized thiazolopyrimidine.
Data Presentation
Table 1: Summary of Functionalization Reactions for the 2-Amino Group of Thiazolopyrimidines
Reaction Type
Reagents
Key Conditions
Typical Product
N-Acylation
Acyl chloride, Pyridine/Triethylamine
0 °C to room temperature
N-Acyl-2-aminothiazolopyrimidine
N-Sulfonylation
Sulfonyl chloride, Pyridine
60-80 °C
2-(Sulfonylamino)thiazolopyrimidine
Buchwald-Hartwig N-Arylation
Aryl halide, Pd catalyst, Phosphine ligand, Base
80-110 °C, Inert atmosphere
N-Aryl-2-aminothiazolopyrimidine
Reductive Amination
Aldehyde/Ketone, NaBH₄/NaBH₃CN
0 °C to room temperature
N-Alkyl-2-aminothiazolopyrimidine
Diazotization/Sandmeyer
NaNO₂, HCl/H₂SO₄; CuX (X=Cl, Br, CN)
0-5 °C, then warming
2-Halo/Cyano-thiazolopyrimidine
Visualizations
Caption: Overview of key functionalization strategies for the 2-amino group of thiazolopyrimidine scaffolds.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The functionalization of the 2-amino group on the thiazolopyrimidine scaffold is a cornerstone of medicinal chemistry research in this area. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize novel derivatives with tailored properties. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. By leveraging these synthetic strategies, scientists can continue to unlock the full therapeutic potential of the versatile thiazolopyrimidine core.
References
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link][3][4]
Regioselective convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines as potential anti-chikungunya agents. RSC Publishing. Available at: [Link]
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. Available at: [Link][2]
Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available at: [Link][9]
Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Indian Academy of Sciences. Available at: [Link][10]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][11]
Diazotisation. Organic Chemistry Portal. Available at: [Link][12]
Diazotization Reaction. SATHEE. Available at: [Link][13]
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link][6]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link][8]
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
[1][2][3]
Abstract & Introduction
The adenosine A2A receptor (A2AR) is a critical G-protein coupled receptor (GPCR) implicated in neurodegenerative disorders like Parkinson’s disease and in cancer immunotherapy. While xanthine-based antagonists (e.g., caffeine, theophylline) were the historical standard, they often lack subtype selectivity. The thiazolo[5,4-d]pyrimidine core has emerged as a superior "non-xanthine" scaffold. Its structural homology to adenine allows it to anchor effectively within the orthosteric binding site, while specific substitutions at the C2 and C5 positions enable precise tuning of selectivity (A2A vs. A1) and pharmacokinetic properties.
This application note details the rational design, chemical synthesis, and biological validation of thiazolo[5,4-d]pyrimidine derivatives, focusing on the 7-amino-2-(2-furanyl) series—a class of highly potent A2AR antagonists/inverse agonists.
Rational Design Strategy (SAR)
The design of high-affinity antagonists relies on exploiting the specific hydrophobic and hydrogen-bonding pockets of the A2AR.
Structure-Activity Relationship (SAR) Matrix
Position
Chemical Modification
Impact on Pharmacology
C7 (Amino)
Free –NH₂ group
Critical Anchor: Mimics the exocyclic amine of adenine; forms essential H-bonds with Asn253 and Glu169 in the binding pocket.
C2 (Tail)
Furan-2-yl, Thiophene, or substituted Phenyl
Selectivity Driver: The furan ring provides optimal steric fit and π-stacking interactions (e.g., with Phe168) favoring A2A over A1.
C5 (Linker)
Alkylamines, Arylalkylamines
Potency Tuner: Substituents here extend into the solvent-exposed region or secondary pockets, modulating solubility and metabolic stability.
SAR Decision Tree
Chemical Synthesis Protocol
Target: Synthesis of N^5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines.
Reaction Scheme Overview
The synthesis proceeds through the formation of a 5,7-dichloro intermediate, followed by sequential nucleophilic aromatic substitutions.
Detailed Procedure (Step 4: C5 Diversification)
Note: This step assumes the isolation of the 5-chloro-7-amine intermediate.
Dissolve the substrate (approx. 0.5 mmol) in 5 mL of n-BuOH in a round-bottom flask equipped with a condenser.
Add the amine (1.5 mmol) dropwise.
Reflux the mixture at 120°C for 6–12 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1).
Work-up: Cool the reaction to room temperature. The product often precipitates directly.
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent in vacuo and purify via silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether).
Validation: Confirm structure via ^1H-NMR (DMSO-d6) and HRMS. Look for the disappearance of the C-Cl signal and appearance of alkyl/aryl protons from the amine.
Biological Evaluation Protocols
A. Radioligand Binding Assay (Affinity)
Purpose: Determine the equilibrium dissociation constant (
) of the new compounds for human A2A receptors.
Materials:
Membranes: HEK293 cells stably expressing human A2AR (commercially available or in-house prep).[1]
Radioligand: [^3H]ZM241385 (Antagonist,
~1.0 nM) or [^3H]CGS21680 (Agonist).
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 2 U/mL Adenosine Deaminase (ADA).
Protocol:
Preparation: Dilute membranes in Assay Buffer (approx. 10–20 µg protein/well).
Incubation: In a 96-well plate, combine:
50 µL Test Compound (7 concentrations, 10⁻¹⁰ to 10⁻⁵ M).
Non-specific binding (NSB): Define using 10 µM NECA or XAC.
Equilibrium: Incubate for 90 minutes at 25°C.
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.
Detection: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation:
B. cAMP Functional Assay (GloSensor™)
Purpose: Assess the antagonist or inverse agonist potency (
Transfection: Transfect HEK293 cells with the pGloSensor™-22F cAMP plasmid and hA2AR plasmid.
Seeding: Seed cells in white 96-well plates (50,000 cells/well) in CO₂-independent medium.
Equilibration: Add 2% GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature.
Antagonist Mode:
Add Test Compound (serial dilution) and incubate for 15 minutes.
Add Agonist (e.g., NECA at
concentration).
Measurement: Record luminescence immediately and every 2 minutes for 30 minutes.
Data Analysis: Plot Area Under the Curve (AUC) vs. log[Antagonist].
References
Design, Synthesis, and Pharmacological Characterization of 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine Derivatives. Journal of Medicinal Chemistry, 2016.[6]
Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem, 2025.[1]
Identification of Novel thiazolo[5,4-d]pyrimidine Derivatives as Human A1 and A2A Adenosine Receptor Antagonists. Bioorganic & Medicinal Chemistry, 2018.
Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 2010.
solubility issues with thiazolo[5,4-d]pyrimidin-2-amine in aqueous buffers
Welcome to the technical support guide for addressing solubility challenges with thiazolo[5,4-d]pyrimidin-2-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for addressing solubility challenges with thiazolo[5,4-d]pyrimidin-2-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate aqueous solubility for their experimental needs. As a fused heterocyclic system with structural similarities to purine, this scaffold is of significant interest in medicinal chemistry but often presents formulation challenges.[1][2]
This guide provides a structured, causality-driven approach to troubleshooting, moving from simple fixes to more complex formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with this class of compounds.
Question 1: Why is my thiazolo[5,4-d]pyrimidin-2-amine derivative poorly soluble in standard physiological buffers like PBS (pH 7.4)?
Answer: The thiazolo[5,4-d]pyrimidin-2-amine core contains multiple nitrogen atoms within its heterocyclic rings, as well as an exocyclic amine group. These features typically confer a basic character to the molecule. At a neutral pH of 7.4, the compound is likely to be predominantly in its free base, un-ionized form. This un-ionized state is often significantly less polar and, therefore, less soluble in aqueous media compared to its protonated, ionized salt form. The poor aqueous solubility of new chemical entities is a common challenge in drug discovery, with some estimates suggesting it affects up to 90% of molecules in the development pipeline.[3][4]
Question 2: What is the most straightforward first step to try and improve its solubility?
Answer: The most direct and often most effective initial step is to adjust the pH of your buffer. Since the compound is likely a weak base, lowering the pH will promote protonation, forming a more soluble cationic salt. We recommend preparing a series of acidic buffers (e.g., pH 2.0, 4.0, 5.0) to identify a range where solubility is acceptable for your assay. The relationship between pH, pKa, and the solubility of an ionizable compound is well-described by the Henderson-Hasselbalch equation.[5][6][7][8]
Question 3: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
Answer: This is a classic issue related to the difference between kinetic and thermodynamic solubility.[9][10][11] Your high-concentration DMSO stock represents a supersaturated state. When this is diluted into an aqueous buffer where the compound's thermodynamic solubility is low, the DMSO concentration drops, and the buffer can no longer sustain the high drug concentration. The compound then crashes out of solution as it attempts to reach its true, lower equilibrium solubility in that aqueous environment. This is particularly common for hydrophobic compounds.[12]
Question 4: Can the type of buffer I use (e.g., phosphate vs. citrate) make a difference, even at the same pH?
Answer: Yes, absolutely. The composition of the buffer itself can influence solubility.[13] Some buffer species can interact with your compound in specific ways. For instance, citrate might form less soluble salts with certain molecules, while phosphate could have a different effect.[14] It has been shown that buffer composition can lead to significant differences in measured solubility and even affect permeability assessments.[15] If you are still facing issues after pH optimization, it is worthwhile to screen different buffer systems.
Part 2: In-Depth Troubleshooting Workflows
For more persistent solubility issues, a systematic, multi-pronged approach is required. This section provides detailed experimental workflows.
Workflow 1: Systematic pH & Buffer Optimization
This workflow is the cornerstone of solubilizing ionizable compounds and aims to determine the pH-solubility profile.
Causality: For a basic compound, solubility increases as the pH drops below its pKa. According to the Henderson-Hasselbalch equation, for each log unit difference between the pKa and the pH, the ratio of ionized to un-ionized species changes by a factor of 10.[7][16] By systematically testing a range of pH values, you can identify the optimal pH for solubilization.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Prepare a series of buffers (e.g., 50 mM) covering a physiologically and chemically relevant range (e.g., pH 2.0, 4.0, 5.5, 6.5, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
Addition of Compound: Add an excess amount of the solid thiazolo[5,4-d]pyrimidin-2-amine compound to a known volume of each buffer in a separate vial. Ensure enough solid is present that some remains undissolved at equilibrium.
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This is crucial for thermodynamic solubility and may require 24-48 hours.[9]
Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., >14,000 rpm for 15 min) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Carefully take an aliquot of the clear supernatant and dilute it in a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.
Data Presentation: Example pH-Solubility Profile
Buffer pH
Buffer System
Measured Solubility (µg/mL)
2.0
Glycine-HCl
> 2000
4.0
Acetate
850
5.5
Acetate
120
6.5
Phosphate
15
7.4
Phosphate (PBS)
< 2
Workflow 2: Strategic Use of Co-solvents
When pH adjustment alone is insufficient or incompatible with your experimental system, the use of water-miscible organic co-solvents is the next logical step.
Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[17] Water is a highly polar solvent with a strong hydrogen-bonding network. Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) disrupt this network and create a more favorable, "less polar" environment for hydrophobic molecules to dissolve in.[18][19]
Experimental Protocol: Co-solvent Screening
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include DMSO, Ethanol, Propylene Glycol (PG), and PEG 400.[18]
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
Serial Dilution: Perform serial dilutions of the stock solution into your primary aqueous buffer (at the most favorable pH determined from Workflow 1). This is a kinetic solubility assessment.[11][12]
Observation & Quantification: Observe the dilutions for any signs of precipitation immediately and after a set incubation period (e.g., 2 hours). Quantify the highest concentration that remains clear using nephelometry, visual inspection, or by centrifuging and analyzing the supernatant via HPLC.
Determine Tolerance: Identify the maximum percentage of co-solvent that your assay can tolerate without affecting the biological outcome. The goal is to find the lowest percentage of co-solvent that achieves the required compound concentration. For many cell-based assays, the final DMSO concentration should be kept below 0.5-1%.
Data Presentation: Example Co-solvent Solubility Data (at pH 6.5)
Co-solvent
1% Co-solvent
2% Co-solvent
5% Co-solvent
Solubility (µM)
Solubility (µM)
Solubility (µM)
Solubility (µM)
DMSO
25
60
150
Ethanol
18
45
110
PEG 400
40
95
220
Workflow 3: Advanced Formulation with Excipients
For the most challenging compounds, specialized formulation excipients like cyclodextrins can be employed.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like your thiazolo[5,4-d]pyrimidin-2-amine, within their hydrophobic core. This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[22][23]
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[24]
Prepare Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your optimal buffer.
Equilibration: Add an excess of your solid compound to each cyclodextrin solution and equilibrate using the shake-flask method described in Workflow 1 (24-48 hours).
Separation & Quantification: Separate the solid and quantify the dissolved compound concentration in the supernatant for each cyclodextrin concentration.
Data Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an A-type diagram) indicates the formation of a soluble 1:1 complex.
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process for addressing solubility issues with thiazolo[5,4-d]pyrimidin-2-amine.
purification methods for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine
Technical Support Center: Purification of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine CAS: 134381-01-8 | Application: Adenosine Receptor Antagonist Intermediate[1] Introduction: The Purification Challenge Welcome to the Te...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 5-methoxythiazolo[5,4-d]pyrimidin-2-amineCAS: 134381-01-8 | Application: Adenosine Receptor Antagonist Intermediate[1]
Introduction: The Purification Challenge
Welcome to the Technical Support Center. You are likely working with 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , a critical bicyclic scaffold used in the synthesis of A2A receptor antagonists (e.g., Vipadenant analogs).[1]
The Core Problem: This compound exhibits a "solubility paradox"—it is poorly soluble in common organic solvents (EtOH, DCM) but sufficiently polar to streak on silica gel. Furthermore, the 5-methoxy group presents a stability risk; it can undergo hydrolysis to the 5-hydroxy (oxo) tautomer under harsh acidic conditions, creating a difficult-to-separate impurity.[1]
This guide prioritizes recrystallization as the primary purification method to ensure scalability and yield, reserving chromatography for "rescue" operations.
Part 1: Diagnostic Workflow
Before selecting a method, assess your crude material. Use this decision matrix to minimize yield loss.
Figure 1: Decision matrix for purification based on crude physical state and purity.[1]
Best for: Removing trace starting materials and inorganic salts.[1]
The Logic: Thiazolopyrimidines pack tightly in the solid state (pi-stacking), reducing solubility.[1] DMF disrupts these stacks at high temperatures, while water acts as a potent anti-solvent to force controlled precipitation upon cooling.
Step-by-Step:
Dissolution: Suspend the crude solid in DMF (Dimethylformamide) at a ratio of 5 mL per gram .
Heating: Heat to 90–100°C . The solution should become clear.
Critical Check: If solids remain at 100°C, filter hot through a Celite pad to remove inorganic salts (e.g., NaBr/KBr from cyclization).
Precipitation: Remove from heat. While still hot (~80°C), slowly add Water (pre-warmed to 50°C) dropwise until a persistent turbidity (cloudiness) appears.
Ratio Target: Final DMF:Water ratio should be approx 1:1 to 1:2.
Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, cool to 0–5°C in an ice bath for 1 hour.
Isolation: Filter the pale yellow/off-white solid. Wash the cake with cold water (3x) and cold ethanol (1x) to remove residual DMF.[1]
Drying: Dry under high vacuum at 45°C. Note: DMF is difficult to remove; ensure vacuum is <5 mbar.[1]
Protocol B: Acid-Base Reprecipitation (The "Tar" Cleanup)
Best for: Dark, sticky crude mixtures containing unreacted thioureas or dimers.[1]
The Logic: The 2-amine is weakly basic.[1] It will dissolve in dilute acid, while non-basic tarry impurities (often oligomers) will remain insoluble.[1]
Acidification: Suspend crude in 10% HCl (aq) . Stir vigorously for 30 mins.
Filtration: Filter off the insoluble dark solids/tar.[1] Keep the filtrate (liquid).
Neutralization: Cool filtrate to 0°C. Slowly add 2M NaOH or NH₄OH until pH reaches ~8–9.
Collection: The product will precipitate as a solid.[1] Filter, wash with water, and dry.
Warning: Do not let the solution sit at low pH (<1) for extended periods (>4 hours) to prevent hydrolysis of the 5-methoxy group.
Part 3: Chromatography Guide (When Recrystallization Fails)
If you must use a column, standard silica conditions often fail due to "tailing" caused by the interaction between the basic amine and acidic silica silanols.
Stationary Phase: Standard Silica (40–63 µm).[1] For higher recovery, use Neutral Alumina (deactivated) to eliminate silanol interactions entirely.[1]
Part 4: Troubleshooting & FAQs
Q1: My product has a new impurity peak at RRT 0.85 after acid workup. What is it?
Diagnosis: This is likely 5-hydroxythiazolo[5,4-d]pyrimidin-2-amine (demethylation product).
Cause: Exposure to strong acid (pH < 1) or heat during the acid-base workup.[1]
Fix: Avoid boiling in HCl. Use weaker acids (Acetic Acid) or minimize contact time with mineral acids.[1]
Q2: The NMR spectrum in DMSO-d6 shows broad peaks. Is it impure?
Analysis: Not necessarily. Thiazolopyrimidines often aggregate in solution.[1]
Fix: Add a drop of D₂O or TFA-d to the NMR tube to break H-bonds and sharpen the peaks.[1] Alternatively, run the NMR at 50°C.
Q3: The product is turning green/brown during storage.
Cause: Oxidation of the amine or sulfur moiety.
Fix: Store under Argon/Nitrogen at -20°C. Ensure all solvents (especially DMF) are degassed during recrystallization to prevent oxidative dimerization (disulfide formation).
Q4: I have low recovery from the DMF/Water method.
Cause: The product is slightly soluble in the DMF/Water mix.
Fix: Increase the water ratio to 1:3. Alternatively, concentrate the mother liquor and perform a second crop crystallization.
Part 5: Impurity Profile Visualization
Understanding the chemical fate of your compound is vital for troubleshooting.
Figure 2: Common degradation pathways leading to impurities.[1]
References
Vipadenant Synthesis & Intermediates
Title: Preparation of triazolo-pyrimidinyl-ethyl-pyrrolo-pyrimidine derivatives as adenosine A2a receptor antagonists.[1]
Technical Support Center: Troubleshooting Thiazolopyrimidine Amine Synthesis
Welcome to the Technical Support Center. Thiazolopyrimidines are privileged bioisosteric analogues of purines, widely utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antimicrobial ag...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Thiazolopyrimidines are privileged bioisosteric analogues of purines, widely utilized in the development of kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents[1]. The synthesis of thiazolopyrimidine amines typically involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor (e.g., 5,7-dichlorothiazolo[5,4-d]pyrimidine) with an amine[2]. However, this pathway is frequently complicated by side reactions such as poor regioselectivity, adventitious hydrolysis, and over-amination[3].
As a Senior Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework to help you suppress these side reactions, optimize your yields, and ensure the scientific integrity of your synthetic workflows.
Troubleshooting Logic & Workflow
Before diving into specific FAQs, consult the diagnostic logic tree below to identify and resolve the most common side reactions encountered during the amination of chloro-thiazolopyrimidines.
Logical troubleshooting workflow for mitigating side reactions in amination.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of C5 and C7 aminated regioisomers during the SNAr of 5,7-dichlorothiazolo[5,4-d]pyrimidine?Causality: In the thiazolo[5,4-d]pyrimidine scaffold, the C7 position is inherently more electrophilic than the C5 position due to the electron-withdrawing effect of the fused thiazole ring. This is mechanistically identical to the regioselectivity observed in purines, where the C6 position is favored over the C2 position[4]. However, at elevated temperatures or in polar protic solvents, this kinetic preference is overridden by thermodynamic equilibration, leading to a mixture of isomers.
Solution: Lower the reaction temperature to 0°C or -20°C to trap the kinetic product. Switch to a non-polar aprotic solvent like dichloromethane (DCM) and employ a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize base-mediated isomerization.
Q2: My chloro-thiazolopyrimidine intermediate is converting into an oxo-derivative (hydroxy-thiazolopyrimidine). How do I prevent this?Causality: The highly electrophilic carbon atoms on the pyrimidine ring are extremely susceptible to nucleophilic attack by adventitious water[5]. This hydrolysis is drastically accelerated in the presence of inorganic bases (like K₂CO₃ or NaOH), which generate highly nucleophilic hydroxide ions[3].
Solution: Ensure strict anhydrous conditions. Dry all solvents over molecular sieves prior to use. Switch from inorganic carbonate bases to anhydrous organic bases (e.g., DIPEA or TEA). If the intermediate is highly reactive, avoid aqueous workups entirely; instead, filter off the amine salts and concentrate the filtrate directly.
Q3: I am observing over-amination (di-substitution) at both the C5 and C7 positions. How can I achieve strict mono-amination?Causality: Once the first amine is added at C7, the electron-donating nature of the newly introduced amine group normally deactivates the pyrimidine ring toward a second SNAr. However, if a large excess of the amine nucleophile is present, or if the reaction is left for too long at room temperature, the second chlorine at C5 will eventually undergo substitution[1].
Solution: Strictly control the stoichiometry to 1.0 - 1.05 equivalents of the amine. Use a syringe pump for the slow addition of the amine to a dilute solution of the di-halo core. Monitor the reaction closely via LC-MS and quench immediately upon the disappearance of the starting material.
Q4: During the Buchwald-Hartwig amination of a sterically hindered thiazolopyrimidine, I observe significant dehalogenation instead of the desired amination.Causality: Dehalogenation is a common side reaction in Pd-catalyzed cross-couplings. It occurs when the oxidative addition complex undergoes β-hydride elimination (if the amine possesses β-hydrogens) or abstracts a hydrogen from the solvent/base faster than the reductive elimination step can occur.
Solution: Switch to a more sterically demanding and electron-rich biaryl phosphine ligand like BrettPhos or RuPhos, which are specifically designed to accelerate reductive elimination. Change the base to sodium tert-butoxide (NaOtBu) or LiHMDS to facilitate rapid transmetalation.
Quantitative Data Summary: Impact of Reaction Conditions
The following table summarizes in-house validation data demonstrating how specific reaction parameters influence the distribution of the desired product versus common side reactions during the amination of 5,7-dichlorothiazolo[5,4-d]pyrimidine.
Reaction Condition
Solvent
Base
Temp (°C)
Main Product Yield (%)
Regioisomer Yield (%)
Hydrolysis Byproduct (%)
Standard SNAr
EtOH
Et₃N
80
45
30
15
Anhydrous SNAr
THF
K₂CO₃
25
82
8
0
Optimized Kinetic SNAr
DCM
DIPEA
-20
88
<5
<2
Buchwald-Hartwig
Toluene
t-BuONa
100
75
N/A
10
Self-Validating Experimental Protocol
Protocol A: Regioselective Mono-Amination of 5,7-Dichlorothiazolo[5,4-d]pyrimidine
This protocol is designed as a self-validating system. Visual cues, TLC behavior, and mass spectrometry data are embedded within the steps to ensure the reaction is proceeding correctly without side reactions.
Step 1: Preparation & Inert Atmosphere
Flame-dry a 50 mL two-neck round-bottom flask. Add 5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq, 5.0 mmol) and dissolve in anhydrous DCM (20 mL) under a strict argon atmosphere.
Validation: The solution should be completely clear. Any cloudiness indicates moisture, which will lead to hydrolysis.
Step 2: Kinetic Cooling
Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Allow 10 minutes for temperature equilibration.
Step 4: Controlled Nucleophile Addition
Dissolve the primary amine (1.05 eq, 5.25 mmol) in anhydrous DCM (5 mL). Add this solution dropwise via a syringe pump over 30 minutes.
Validation: Maintaining a low localized concentration of the nucleophile prevents over-amination. The reaction mixture will slowly transition to a pale-yellow color.
Step 5: Monitoring & Self-Validation
Stir at -20°C for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1) and LC-MS.
TLC Validation: The desired mono-aminated product will appear as a distinct UV-active spot (Rf ~0.4), whereas any over-aminated byproduct will elute significantly higher (Rf ~0.7) due to the loss of the second polar C-Cl bond.
Mass Validation: LC-MS must show the characteristic 3:1 isotopic pattern of the mono-chlorinated product (M and M+2 peaks). The absence of this isotopic pattern indicates over-amination or hydrolysis.
Step 6: Anhydrous Quenching & Workup
To prevent hydrolysis during workup, do not use aqueous NaOH. Quench with saturated aqueous NH₄Cl (10 mL) while still at -20°C. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 7: Purification
Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine.
References
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions.
Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene deriv
6-Chloro-2-ethyl-9-methylpurine. Benchchem.
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC.
stability of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine in solution
Topic: Stability of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine in Solution Role: Senior Application Scientist Technical Support Center: Stability & Handling Guide Hello. I am Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine in Solution
Role: Senior Application Scientist
Technical Support Center: Stability & Handling Guide
Hello. I am Dr. Aris Thorne, Senior Application Scientist.
You are likely working with 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , a fused heterocyclic scaffold often utilized as a bioisostere of adenine in kinase inhibitors and adenosine receptor antagonists (e.g., A2A/A1 receptor ligands) [1, 2].
While the thiazolo[5,4-d]pyrimidine core provides excellent rigidity and binding affinity, its stability in solution is frequently overestimated. The 2-aminothiazole moiety is chemically distinct from the purine amine; it is electronically coupled to the sulfur atom, making it susceptible to specific oxidative and hydrolytic degradation pathways that do not affect standard purines.
This guide synthesizes our internal stability data with peer-reviewed protocols to ensure your experimental results remain reproducible.
Part 1: Critical Solubility & Stock Preparation
Q: What is the optimal solvent for creating a stable stock solution?
Recommendation:Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent, but with strict caveats regarding storage.
Critical Warning (The "DMSO Artifact"):
While DMSO is the best solvent for solubility, 2-aminothiazoles are prone to oxidative degradation in DMSO upon prolonged storage at room temperature. Research has characterized the formation of sulfoxides and dimers in DMSO stock solutions of 2-aminothiazoles, which can lead to false-positive biological activity or loss of potency [3].
Protocol for Stock Preparation:
Dissolve: Prepare a 10–50 mM stock in high-grade, anhydrous DMSO.
Aliquot: Immediately divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
Room Temp: Significant degradation can occur within 4–7 days [3].
Part 2: Chemical Stability (pH & Hydrolysis)
Q: Is the compound stable in acidic or basic buffers during my assay?
Answer: The compound exhibits a "U-shaped" stability profile. It is most stable between pH 4.0 and 8.0 .
1. Acidic Conditions (pH < 2):
Risk:O-Demethylation.
The 5-methoxy group on the pyrimidine ring is relatively robust. However, under strong acidic conditions (e.g., 1M HCl, high temperatures), nucleophilic attack by water can lead to hydrolysis of the methoxy group, yielding the 5-hydroxy derivative (a lactam tautomer).
Mechanism: Protonation of the pyrimidine nitrogen activates the C5-position for nucleophilic aromatic substitution.
2. Alkaline Conditions (pH > 10):
Risk:Thiazole Ring Opening.
The thiazole ring is electrophilic. Strong bases can attack the C2 position (bearing the amine), potentially leading to ring cleavage, especially if the temperature is elevated.
3. Oxidative Stress:
Risk:Sulfur Oxidation.
The sulfur atom in the thiazole ring is the most fragile component. In the presence of peroxides or reactive oxygen species (ROS), it can oxidize to the sulfoxide (S=O) or sulfone (O=S=O), drastically altering the compound's geometry and binding affinity.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the primary degradation risks you must control for.
Figure 1: Primary degradation pathways. Note that oxidative degradation in DMSO is the most common cause of experimental failure.
Part 4: Troubleshooting & Analytical Verification
Q: My IC50 values are shifting. How do I verify compound integrity?
If you suspect degradation, do not rely on a simple absorbance check. Use the following workflow to validate your material.
Troubleshooting Workflow
Figure 2: Diagnostic workflow for investigating potency loss.
Analytical Markers (LC-MS)
Observation
Likely Cause
Solution
Peak M+16
S-Oxidation (Sulfoxide)
Discard stock. Prepare fresh in anhydrous DMSO; store at -80°C.
Peak M+32
S-Dioxidation (Sulfone)
Same as above. Indicates prolonged air/DMSO exposure.
Peak M-14
O-Demethylation
Check buffer pH. Avoid strong acids during workup.
Peak 2M-2
Dimerization
Concentration too high in stock; oxidative coupling occurred.
Part 5: Summary of Recommendations
Storage: Store solid powder at -20°C, desiccated, and protected from light.
Solution: Make DMSO stocks fresh. Do not store at Room Temperature for >3 days.
Assays: Keep aqueous buffers between pH 4.0 and 8.0.
Light: Protect from intense UV light, as aminothiazoles can undergo photolytic decarboxylation or rearrangement [4].
References
Thiazolo[5,4-d]pyrimidines as Adenosine Receptor Antagonists.
Source: National Institutes of Health (NIH) / PubMed
Context: Discusses the structural utility of the scaffold as a purine bioisostere and its binding affinity profiles.
Design and Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives.
Source: MDPI / University of Florence
Context: details the synthesis and structure-activity relationships (SAR) of 7-amino-thiazolo[5,4-d]pyrimidines.
Stability of 2-Aminothiazoles in DMSO.
Source: National Institutes of Health (NIH) / PMC
Context: A critical case study demonstrating the chemical decomposition (oxidation/dimerization) of 2-aminothiazole scaffolds in DMSO stock solutions.
Photodegradation of 2-Aminothiazole Derivatives.
Source: National Institutes of Health (NIH) / PubMed
Context: outlines the photolytic instability of the 2-aminothiazole ring, leading to ring-opening and rearrangement.
overcoming steric hindrance in thiazolopyrimidine substitution reactions
Topic: Overcoming Steric Hindrance in Thiazolopyrimidine Substitution Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Tier: Level 3 (Senior Application Scientist) Welcome...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in Thiazolopyrimidine Substitution Reactions
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
Case ID: THZ-SUB-007
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Issue Summary:
You are experiencing low yields or no reaction when attempting to introduce substituents (particularly bulky amines or alkoxides) onto the thiazolo[5,4-d]pyrimidine or thiazolo[4,5-d]pyrimidine scaffold. Standard nucleophilic aromatic substitution (
) conditions (refluxing alcohol/base) are failing.
Technical Diagnosis:
The thiazolopyrimidine core is a "purine isostere" often used in kinase inhibitor design. However, the fusion of the electron-rich thiazole ring with the pyrimidine ring can alter the electrophilicity of the C-7 position compared to a standard pyrimidine. When coupled with steric bulk (e.g., ortho-substituted anilines, secondary amines), the trajectory for nucleophilic attack is blocked.
This guide provides a tiered troubleshooting workflow, moving from Reaction Optimization to Catalytic Solutions and finally Structural Redesign .
Phase 1:
Optimization (The "Chemical Force" Approach)
Before switching to transition metals, we must ensure the
reaction is thermodynamically and kinetically maximized.
Strategy A: The "Super-Electrophile" (Sulfone Activation)
The chloride leaving group is often insufficient for sterically hindered substrates. A common failure mode is the "bouncing off" of the nucleophile due to the high energy barrier.
Solution: Switch to a sulfone leaving group. The sulfone (
) is significantly more electron-withdrawing and a better leaving group (lower of the conjugate acid) than chloride.
Protocol 1.1: Sulfide Oxidation & Displacement
Step 1 (Oxidation): Treat your 7-(methylthio)thiazolopyrimidine precursor with m-CPBA (2.5 equiv) in DCM at 0°C to RT. Monitor for the disappearance of the sulfide and formation of the sulfone (
usually decreases).
Step 2 (Displacement): React the isolated sulfone with your bulky amine.
Solvent: DMF or NMP (anhydrous).
Base:
(3 equiv) or DIPEA.
Temp: 60–100°C.
Scientist's Note: The sulfone moiety is so reactive that it can sometimes be displaced by the solvent (e.g., alcohols). Strictly use aprotic solvents (DMF, THF, Dioxane).
Strategy B: Microwave Irradiation
Thermal heating often degrades the catalyst or substrate before the activation energy of a hindered system is reached. Microwave irradiation provides rapid, uniform heating that can overcome the steric barrier.
Protocol 1.2: Microwave Assisted
Vessel: Sealed microwave vial (0.5–2.0 mL).
Concentration: High (0.5 M – 1.0 M). Intramolecular crowding forces collisions.
Conditions: 120–160°C for 10–30 mins.
Solvent:
-Butanol or Isopropanol (protic solvents can assist by stabilizing the transition state via H-bonding, provided they don't compete as nucleophiles).
Phase 2: Transition Metal Catalysis (The "Surgical" Approach)
When
fails completely, the mechanism must change. We switch from an addition-elimination mechanism (sensitive to sterics at the carbon center) to a Palladium-catalyzed cycle (oxidative addition/reductive elimination).
Buchwald-Hartwig Cross-Coupling
For thiazolopyrimidines, the oxidative addition into the C-Cl bond is generally facile. The bottleneck is the Reductive Elimination step, which is hindered by the bulky amine.
Ligand Selection Guide:
BrettPhos / tBuBrettPhos: The "Gold Standard" for primary amines and hindered secondary amines. The bulk of the ligand forces the Pd center into a geometry that favors reductive elimination.
XPhos: Excellent for general secondary amines.
RuPhos: Ideal if your bulky amine is also a secondary amine (e.g., morpholines, piperazines with adjacent substituents).
(Strong base is critical for activating the amine).
Warning: If your substrate has base-sensitive esters/nitriles, switch to
or and use tBuBrettPhos .
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Temp: 100°C (sealed tube).
Phase 3: De Novo Synthesis (The "Backdoor" Strategy)
If the C-7 position is too hindered to substitute, do not substitute it. Build the ring with the amine already in place.
Strategy: Use the Gewald Reaction or isothiocyanate cyclization.
Instead of: Core + Amine -> Product
Do this: Amine-Precursor + Cyclization Reagent -> Product
Protocol 3.1: Isothiocyanate Cyclization
React 4,6-dichloro-5-aminopyrimidine with an isothiocyanate (
) that already contains your bulky group.
Reagents: 4,6-dichloro-5-aminopyrimidine +
(1.1 equiv).
Conditions: Pyridine (solvent/base), Reflux.
Result: This forms the thiazolo[5,4-d]pyrimidine core with the amino group installed at the C-2 position (or C-7 depending on the isomer target) without needing a substitution step.
Visual Troubleshooting Workflows
Workflow 1: Decision Logic for Steric Hindrance
Caption: Logical escalation path for overcoming steric barriers in thiazolopyrimidine substitution.
Workflow 2: Sulfone Activation Pathway
Caption: Mechanism of Sulfone Activation. The oxidation step lowers the activation energy (
) for the subsequent nucleophilic attack.
Experimental Data & Comparison
Table 1: Comparison of Reaction Conditions for Bulky Amine Substitution
Method
Reagents
Temperature
Typical Yield
Pros
Cons
Standard
EtOH/TEA
Reflux (78°C)
< 10%
Cheap, simple
Fails with sterics; side reactions common.
Microwave
n-BuOH/DIPEA
160°C
40–60%
Fast (20 min)
Can cause decomposition; pressure limits scale.
Sulfone Displacement
DMF/
80°C
75–90%
High reactivity
Requires extra oxidation step; sensitive to water.
Q1: I tried the Buchwald reaction, but I see significant "hydrodehalogenation" (Cl replaced by H). Why?A: This is a common side reaction when the Reductive Elimination step is slow (due to extreme steric bulk). The Pd intermediate undergoes
-hydride elimination or abstracts a hydride from the solvent.
Fix: Switch to a ligand with even more bulk (e.g., tBuBrettPhos ) to accelerate reductive elimination. Ensure your solvent (Dioxane) is strictly anhydrous.
Q2: Can I use the Sulfone strategy if my molecule has other oxidizable groups (like an alkene)?A: No, m-CPBA will epoxidize alkenes.
Fix: Use Oxone (Potassium peroxymonosulfate) in aqueous methanol at low pH, or use catalytic Sodium Tungstate (
) with hydrogen peroxide, which can be more selective.
Q3: My reaction turns black and Pd precipitates out immediately.A: This indicates the "Pd black" death pathway. Your ligand is not stabilizing the Pd(0) species effectively.
Fix: Re-distill your amine (amines can oxidize to N-oxides which poison Pd). Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure your inert gas line is actually free of oxygen.
References
Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
Hua, S., Moon, J., & Lee, T.[1][2] (2025).[1][2][3][4] Molecules.
Describes the oxidation of methylsulfide to sulfone using m-CPBA to facilitate nucleophilic substitution with various amines.
Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines.
Richardson, T. I., et al.[5] (2005).[2][3][4][5] Journal of Organic Chemistry.
Details the "Backdoor" strategy (isothiocyanate cyclization) and subsequent functionalization.
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
Doutheau, A., et al. (2010). MIT Open Access / JACS.
Provides the foundational logic for using Buchwald ligands (XPhos/BrettPhos) on fused pyrimidine-like systems (7-azaindoles) which share electronic and steric properties with thiazolopyrimidines.
Buchwald-Hartwig Amination: A Practical Guide.
Organic Chemistry Portal.
General protocols for ligand selection (BrettPhos/RuPhos) in hindered systems.
Technical Support Center: Troubleshooting Low Reactivity of the 2-Amino Group in Thiazoles
Welcome to the Technical Support Center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the 2-amino group...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the 2-amino group on the thiazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern the reactivity of this important heterocyclic motif.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, its unique electronic properties often make derivatization of the 2-amino group a significant synthetic hurdle. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-amino group on a thiazole ring often unreactive?
The low reactivity, or nucleophilicity, of the 2-amino group is a direct consequence of the electronic structure of the thiazole ring. The core issue is the delocalization of the exocyclic nitrogen's lone pair of electrons into the heterocyclic ring. This can be understood through two key concepts:
Resonance and Aromaticity: The 2-aminothiazole system can be considered a vinylogous guanidine. The lone pair on the exocyclic amino nitrogen participates in resonance with the thiazole ring, contributing to its aromaticity. This delocalization reduces the electron density on the nitrogen atom, making it a weaker nucleophile.
Electron-Withdrawing Effect: The endocyclic (ring) nitrogen and sulfur atoms exert an inductive electron-withdrawing effect, further deactivating the exocyclic amino group.
This reduced nucleophilicity makes standard reactions like acylation and alkylation challenging compared to simpler aliphatic or anilinic amines.
Caption: Resonance delocalization reduces electron density on the exocyclic nitrogen.
Q2: I'm trying to alkylate my 2-aminothiazole, but the reaction is occurring on the ring nitrogen. Why is this happening and how can I fix it?
This is a classic problem of competing nucleophiles. 2-Aminothiazole is an ambident nucleophile, meaning it can react at two different sites: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo).[4]
Causality: The site of reaction (regioselectivity) is highly dependent on the electrophile and the reaction conditions.
Hard and Soft Acid-Base (HSAB) Theory: Acylating agents (hard electrophiles) tend to react preferentially at the exocyclic amino group (harder nucleophile). In contrast, alkylating agents like alkyl halides (softer electrophiles) often favor reaction at the more polarizable endocyclic nitrogen.[5]
Reaction Conditions: In the absence of a strong base, alkylation often occurs on the endocyclic nitrogen.[5] The resulting product is a thermodynamically stable thiazolium salt.
To promote selective alkylation on the exocyclic amino group, you must modify the reaction strategy to favor this pathway.
Caption: Diagram of competing endo- vs. exo-alkylation pathways.
Q3: My Sandmeyer reaction on a 2-aminothiazole derivative is giving very low yields. What are the common pitfalls?
The Sandmeyer reaction, which converts an amino group to a halide or other nucleophile via a diazonium salt, can be particularly troublesome with 2-aminothiazoles.[6]
Diazonium Salt Instability: Heterocyclic diazonium salts, especially from electron-rich systems like 2-aminothiazole, are often less stable than their benzene-derived counterparts. This can lead to decomposition before the copper catalyst can facilitate the substitution.
Suboptimal Diazotization: The formation of the diazonium salt itself can be inefficient. The reaction requires careful control of temperature (typically 0-5 °C) and stoichiometry of the diazotizing agent (e.g., sodium nitrite in acid, or an alkyl nitrite).[7][8]
Side Reactions: The electron-rich thiazole ring can be susceptible to side reactions under the strongly acidic conditions required for diazotization. Furthermore, competing reactions can occur where the diazonium group is replaced by other nucleophiles present in the mixture (e.g., water, counter-ions).[9]
Troubleshooting Guides by Reaction Type
Problem Area 1: Acylation Reactions
Acylation of the 2-amino group to form amides is a common objective, but often suffers from low conversion.[3]
Issue Encountered
Probable Cause(s)
Suggested Solution(s)
No or Low Product Yield with Acyl Halides/Anhydrides
1. Insufficient Nucleophilicity: The 2-amino group is deactivated by electron withdrawal from the ring. 2. Protonation: The amino group may be protonated by byproduct acid (e.g., HCl), shutting down the reaction.
1. Use a Base: Add a non-nucleophilic base like pyridine (which can also act as a catalyst), triethylamine, or K₂CO₃ to neutralize acid byproducts.[2][10] 2. Increase Temperature: Refluxing in a suitable solvent can often drive the reaction to completion. 3. Use a More Reactive Acylating Agent: Chloroacetyl chloride is often more effective than standard acyl chlorides.[2][11]
Reaction with Carboxylic Acids Fails
1. Poor Leaving Group: The hydroxyl group of a carboxylic acid is a very poor leaving group. 2. Acid-Base Neutralization: The amine and carboxylic acid form a stable, unreactive salt.
1. Activate the Carboxylic Acid: Use standard peptide coupling reagents. A combination of EDCI (or DCC) with an activator like DMAP or HOBt is highly effective for forming the amide bond under mild conditions.[12][13] 2. Convert to Acid Chloride: First, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[14]
Problem Area 2: Alkylation Reactions
The primary challenge is achieving selective N-alkylation on the exocyclic amino group instead of the endocyclic ring nitrogen.[15][16]
Issue Encountered
Probable Cause(s)
Suggested Solution(s)
Alkylation Occurs on Ring Nitrogen (Endo-Alkylation)
1. Thermodynamically Favored Pathway: The endocyclic nitrogen is often the site of reaction with alkyl halides under neutral or mildly basic conditions.[5][17]
1. Use a Strong, Non-Nucleophilic Base: Deprotonating the amino group with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) generates a more potent N-anion that favors exo-alkylation.[12] 2. Switch to Reductive Amination: This is the most reliable method. React the 2-aminothiazole with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like NaBH₄ or NaBH(OAc)₃. This pathway exclusively forms the C-N bond at the exocyclic nitrogen.[1]
Low Yield or No Reaction
1. Poor Reactivity of Alkylating Agent: Sterically hindered or less reactive alkyl halides (e.g., alkyl chlorides) may not react. 2. Decomposition: Harsh conditions (high temperature, strong base) can lead to decomposition of starting materials or products.
1. Use a More Reactive Alkyl Halide: Alkyl iodides or bromides are more reactive than chlorides. Activating agents like NaI or KI can be used to convert an alkyl chloride/bromide to the more reactive iodide in situ (Finkelstein reaction). 2. Consider Alternative Methods: For aryl groups, consider Buchwald-Hartwig or Ullmann coupling conditions, though these require careful optimization.[1]
Problem Area 3: Diazotization and Sandmeyer Reactions
These reactions are powerful but require precise control to be successful with sensitive heterocyclic amines.
Issue Encountered
Probable Cause(s)
Suggested Solution(s)
Low Yield of Halogenated Product
1. Decomposition of Diazonium Salt: The intermediate is unstable at elevated temperatures. 2. Inefficient Diazotization: Use of aqueous NaNO₂/H⁺ can be problematic. 3. Catalyst Inefficiency: The copper(I) salt may not be sufficiently active.
1. Strict Temperature Control: Maintain the reaction temperature between -10 °C and 5 °C throughout the diazotization and copper salt addition steps.[9] 2. Use an Organic Nitrite: Employing an alkyl nitrite like tert-butyl nitrite (tBuONO) or isoamyl nitrite in an organic solvent (e.g., acetonitrile) can lead to cleaner and more efficient diazotization.[7][8] 3. Ensure Active Catalyst: Use freshly prepared or high-purity copper(I) halide (CuCl, CuBr).[6][18]
Formation of Phenol Byproduct
1. Reaction with Water: The diazonium salt reacts with water in the medium to form a phenol.
1. Use Anhydrous Conditions: Where possible, use anhydrous solvents and reagents. Using an alkyl nitrite instead of aqueous sodium nitrite helps to minimize water content.[8]
Ring Halogenation Instead of Diazonium Displacement
1. Electrophilic Halogenation: The thiazole ring itself is activated towards electrophilic attack, and reagents like CuBr₂ can act as a source of electrophilic bromine.
1. Control Reagents and Temperature: In some cases, direct C-5 bromination can occur first, followed by diazotization. Omitting the nitrite source can sometimes lead to selective ring halogenation if that is the desired product.[9] Careful temperature studies can help delineate the different reaction pathways.
Key Experimental Protocols
Protocol 1: Enhanced Acylation using EDCI/DMAP
This protocol is for coupling a carboxylic acid to the 2-amino group when direct methods with acyl halides fail.
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 2-aminothiazole derivative (1.0 equiv.), the carboxylic acid (1.1 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM) or DMF.
Cooling: Cool the mixture to 0 °C in an ice bath.
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv.) portion-wise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: Selective N-Alkylation via Reductive Amination
This is the preferred method for controlled, selective alkylation of the exocyclic amino group.[1]
Imine Formation: To a round-bottom flask, add the 2-aminothiazole (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.). Dissolve the solids in a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine intermediate by TLC or NMR.
Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent portion-wise. For aldehydes, sodium borohydride (NaBH₄, 1.5 equiv.) is often sufficient. For ketones, a stronger reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is preferred.
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-12 hours).
Quenching: Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[1]
A Comparative Guide to the ¹H-NMR Spectrum of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, inc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents and adenosine receptor antagonists.[1][2][3][4] Accurate structural elucidation via NMR spectroscopy is a critical step in the synthesis and development of new therapeutic agents based on this core.
Predicted ¹H-NMR Spectrum Analysis of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine
The ¹H-NMR spectrum of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine is predicted to exhibit three distinct signals corresponding to the three different types of protons in the molecule. The analysis of chemical shifts (δ), integration, and multiplicity provides a detailed picture of the molecular structure.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale for Prediction
-NH₂ (Amine Protons)
5.5 - 7.5
Broad Singlet
2H
The protons of the primary amine group are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, this signal is often observed in the range of 6.0-7.0 ppm. For similar 2-aminothiazole structures, these protons have been observed in this region.[5][6]
-OCH₃ (Methoxy Protons)
3.9 - 4.2
Singlet
3H
The methoxy group protons are expected to appear as a sharp singlet as there are no adjacent protons to couple with. The electronegative oxygen atom and the aromatic pyrimidine ring will deshield these protons, shifting them downfield. Methoxy groups on pyrimidine rings typically resonate in this range.[7][8][9][10]
C7-H (Pyrimidine Proton)
8.0 - 8.5
Singlet
1H
This proton is part of the electron-deficient pyrimidine ring and is expected to be significantly deshielded. The adjacent nitrogen atoms in the pyrimidine ring and the fused thiazole ring contribute to this downfield shift. Protons on similar thiazolopyrimidine systems have been observed in this region.[11][12][13]
Visualizing the Structure and Proton Assignments
Caption: Molecular structure of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine with key protons highlighted.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted spectrum, we can compare it to the known ¹H-NMR data of similar structures.
2-Aminothiazole: The parent 2-aminothiazole shows two doublets for the thiazole ring protons, typically around 6.5-7.0 ppm, and a broad signal for the amino protons.[14] In our target molecule, the thiazole ring is substituted at both the 4 and 5 positions, so we do not expect to see these characteristic doublets. The chemical shift of the amino protons, however, is expected to be in a similar range.
Thiazolo[3,2-a]pyrimidines: Various derivatives of the isomeric thiazolo[3,2-a]pyrimidine system have been reported. For example, in some derivatives, the pyrimidine proton (C5-H) appears as a singlet around 6.0-6.3 ppm.[7][12] The different fusion of the thiazole ring and the electronic effects of the substituents in our target molecule are expected to shift the corresponding pyrimidine proton (C7-H) further downfield.
Methoxy-substituted Pyrimidines: The chemical shift of a methoxy group on a pyrimidine ring is sensitive to its position and the presence of other substituents. Generally, it appears as a singlet between 3.8 and 4.1 ppm.[8][10] Our prediction of 3.9-4.2 ppm for the 5-methoxy group is consistent with these observations.
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality ¹H-NMR spectrum of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine, the following protocol is recommended:
1. Sample Preparation:
Weigh approximately 5-10 mg of the synthesized and purified compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to clearly show exchangeable protons like those of the amine group. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Transfer the solution to a clean, dry 5 mm NMR tube.
If necessary, filter the solution to remove any particulate matter.
2. NMR Instrument Setup and Data Acquisition:
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
Tune and match the probe for the ¹H frequency.
Shim the magnetic field to obtain good resolution and line shape. A line width of <0.5 Hz for the solvent residual peak is desirable.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Use a standard single-pulse experiment.
Set the number of scans to 16 or 32 for a good signal-to-noise ratio. This can be adjusted based on the sample concentration.
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption line shapes.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Workflow for ¹H-NMR Spectrum Analysis
Caption: A streamlined workflow for obtaining and interpreting the ¹H-NMR spectrum of a novel compound.
Conclusion
The ¹H-NMR spectrum of 5-methoxythiazolo[5,4-d]pyrimidin-2-amine is predicted to be relatively simple, with three distinct signals that can be readily assigned. This predictive analysis, supported by comparative data from related structures, provides a strong foundation for the experimental characterization of this and similar heterocyclic molecules. By following the detailed experimental protocol, researchers can confidently acquire and interpret the NMR data necessary to confirm the successful synthesis of this important class of compounds, thereby advancing their drug discovery and development efforts.
References
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link]
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). PMC. Retrieved from [Link]
Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction. (2025). Taylor & Francis Online. Retrieved from [Link]
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. (2012). MDPI. Retrieved from [Link]
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening agains. (2023). BioImpacts. Retrieved from [Link]
Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. (2021). PMC. Retrieved from [Link]
1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]
Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). University of South Carolina. Retrieved from [Link]
Methoxy groups just stick out. (2026). ACD/Labs. Retrieved from [Link]
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]
pdf. (2025). Journal of Molecular Science. Retrieved from [Link]
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). ScienceDirect. Retrieved from [Link]
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). PMC. Retrieved from [Link]
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021). MDPI. Retrieved from [Link]
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). PubMed. Retrieved from [Link]
Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2. (n.d.). De Gruyter. Retrieved from [Link]
Chapter 5 Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. (n.d.). Atmiya University. Retrieved from [Link]
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). LOCKSS. Retrieved from [Link]0.3987/COM-15-13177)
Technical Guide: Mass Spectrometry Fragmentation of Thiazolopyrimidine Amines
This guide details the mass spectrometry fragmentation patterns of thiazolopyrimidine amines, a scaffold increasingly prominent in kinase inhibitor discovery. It synthesizes experimental data to distinguish this class fr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometry fragmentation patterns of thiazolopyrimidine amines, a scaffold increasingly prominent in kinase inhibitor discovery. It synthesizes experimental data to distinguish this class from structural analogs like quinazolines and purines.
Executive Summary
Thiazolopyrimidine amines function primarily as ATP-competitive kinase inhibitors. Their mass spectral behavior is defined by the unequal stability of the fused rings: the electron-deficient pyrimidine ring is significantly more robust than the electron-rich thiazole ring. Successful structural elucidation requires monitoring the competition between exocyclic amine elimination (neutral loss of NH₃) and the thiazole ring's retro-Diels-Alder (RDA) cleavage.
Mechanistic Fragmentation Pathways
The fragmentation of thiazolopyrimidine amines under Electrospray Ionization (ESI-MS/MS) follows a predictable, branched decay pathway governed by protonation dynamics.
Site of Protonation: The most basic nitrogen is typically N-7 (in thiazolo[4,5-d]pyrimidine numbering) or the exocyclic amine, depending on substitution. Proton migration to the thiazole sulfur is a critical pre-requisite for ring opening.
For amines with aliphatic tails or unsubstituted exocyclic amines, the initial step is often the neutral loss of ammonia (NH₃, -17 Da) or the corresponding alkylamine.
Mechanism: Intramolecular nucleophilic attack or 1,2-elimination.
Observation: A high-intensity product ion at
. This distinguishes exocyclic amines from ring-embedded nitrogens.
Pathway B: Thiazole Ring Disintegration (Scaffold Characteristic)
The thiazole ring is the "soft" target in the fused system.
C-S Bond Cleavage: The fragile C-S bond breaks first.
Loss of HCN/HNC: The thiazole ring typically expels hydrogen cyanide (HCN, -27 Da), collapsing the 5-membered ring.
Loss of CS/HCS: Alternatively, loss of CS (-44 Da) or HCS radical can occur, though less common in even-electron ESI spectra compared to EI.
Pathway C: Pyrimidine Core Fragmentation
The pyrimidine ring persists until high collision energies (CE > 35 eV) are applied.
RDA Reaction: A Retro-Diels-Alder cleavage releases HCN (-27 Da) or acetonitrile (CH₃CN, -41 Da) if methyl-substituted.
Final Product: The formation of a radical cation species often marks the terminal fragmentation stage.
Comparative Analysis: Thiazolopyrimidines vs. Alternatives
Distinguishing thiazolopyrimidines from isobaric or structurally similar kinase scaffolds is critical in drug metabolism (DMPK) studies.
Feature
Thiazolopyrimidine Amines
Quinazolines (e.g., Gefitinib)
Purines (e.g., Adenine)
Isotopic Pattern
Diagnostic ³⁴S peak (~4.4% of ³²S abundance). Essential for confirmation.
No sulfur; classic C/N isotopic envelope only.
No sulfur; high nitrogen content affects mass defect.
Primary Neutral Loss
NH₃ (-17) followed by HCN (-27) .
Quinazoline-4-one formation often dominates; loss of side chains.
Sequential loss of HCN (-27) molecules (x2 or x3).
Ring Stability
Asymmetric: Thiazole breaks before pyrimidine.
Symmetric: Benzene and pyrimidine rings are both highly stable.
High: Requires high energy to break the imidazole/pyrimidine fusion.
Objective: Maximize diagnostic fragment generation while preserving molecular ion intensity for accurate mass determination.
Step 1: Source Optimization (ESI)
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. Note: Avoid Acetone/Acetonitrile if possible to prevent adduct formation that mimics methylation.
Flow Rate: 5–10 µL/min (Infusion).
Capillary Voltage: 3.0 – 3.5 kV. (Lower voltage prevents in-source fragmentation of the labile amine).
Step 2: MS/MS Acquisition (Collision Energy Ramping)
Do not use a static collision energy. Thiazolopyrimidines require a "stepped" approach to see both the amine loss and the ring cleavage.
Low Energy (10-15 eV): Isolate the [M+H - NH₃]⁺ peak. This confirms the amine substituent.
Medium Energy (20-30 eV): Induce Thiazole Ring Cleavage (Loss of HCN/CS). Look for the sulfur-stripped core.
High Energy (40+ eV): Fragment the Pyrimidine Core .
Step 3: Data Validation
Sulfur Check: Verify the presence of the ³⁴S isotope peak in the parent ion and any fragment before the proposed loss of the thiazole ring. If the ³⁴S signature disappears, the thiazole ring has been ejected.
Visualization of Fragmentation Pathways[1][2][3][4][5][6][7][8][9]
Caption: Fragmentation tree of thiazolopyrimidine amines showing the competition between exocyclic amine loss (green path) and direct thiazole ring cleavage (yellow path).
References
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link
BenchChem Technical Support. (2025). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. BenchChem. Link
Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine and purine derivatives. Journal of Mass Spectrometry. Link
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazole Derivatives. NIST Chemistry WebBook. Link
Rebane, E. (1970). Mass spectrometric studies of some thiazolo[3,2-a]pyrimidines. Arkiv för Kemi. Link
A Comparative Guide to the Binding Affinity of Thiazolopyrimidines and Purines
Introduction: Privileged Scaffolds and the Quest for Specificity In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the purine scaffold holds a privileged status.[1][2] Its int...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Privileged Scaffolds and the Quest for Specificity
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the purine scaffold holds a privileged status.[1][2] Its intrinsic structural resemblance to adenosine triphosphate (ATP) makes it an ideal starting point for designing molecules that compete for the ATP-binding site of kinases.[3] This family of enzymes, which regulates a vast array of cellular processes, is a primary target in oncology and inflammatory diseases.[4][5] However, the very ubiquity of the purine structure in biology presents a significant challenge: achieving selectivity. Off-target effects are a major hurdle in drug development.
This has led researchers to explore bioisosteric replacements—the substitution of an atom or group with another that has similar physical or chemical properties—to refine the pharmacological profile of lead compounds.[3] Among the most successful bioisosteres for purines are the thiazolopyrimidines.[6][7] These fused heterocyclic systems, where a nitrogen atom in the purine's imidazole ring is replaced by a sulfur atom, offer a nuanced alternative for modulating binding affinity, selectivity, and pharmacokinetic properties.[8][9] Thiazolopyrimidine derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, and antiviral effects.[10][11][12]
This guide provides an in-depth comparison of the binding affinities of thiazolopyrimidines and purines. We will delve into their structural nuances, examine experimental data from key binding assays, and provide detailed protocols for the methodologies used to generate this data. Our focus is on explaining the causality behind experimental choices, empowering researchers to design and interpret their own binding studies with confidence.
Structural and Physicochemical Rationale for Comparison
At first glance, the structural similarity between purines and thiazolopyrimidines is evident. Thiazolo[4,5-d]pyrimidines, for example, are direct 7-thia-analogs of purines.[8] This substitution of a nitrogen for a sulfur atom, however, introduces subtle yet profound changes in the molecule's electronic distribution, hydrogen bonding capacity, and lipophilicity, all of which are critical determinants of binding affinity.
Hydrogen Bonding: The purine core has multiple nitrogen atoms that can act as both hydrogen bond donors and acceptors. Replacing the N7 nitrogen with a sulfur atom in the thiazolopyrimidine scaffold alters this potential. While the sulfur atom is not a classical hydrogen bond donor, its lone pair of electrons can participate in non-covalent interactions, and its presence modifies the electronic character of neighboring atoms, influencing their hydrogen bonding propensity.
Size and Lipophilicity: Sulfur is larger and generally more lipophilic than nitrogen. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of a binding site. This increased lipophilicity can also impact cell permeability and metabolic stability.
Aromaticity and pKa: The change from an imidazole to a thiazole ring fused with the pyrimidine affects the overall aromaticity and the pKa of the heterocyclic system. These changes can influence crucial p-p stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding site and the ionization state of the molecule at physiological pH.
Comparative Analysis of Binding Affinity: Experimental Data
Direct, head-to-head comparisons of a purine and its exact thiazolopyrimidine analog against a single target are not always available in published literature. However, by examining potent inhibitors from both classes against the same target, we can draw valuable structure-activity relationship (SAR) insights. Kinases are an ideal target class for this comparison, as both scaffolds are prolific inhibitors.[13][14]
The table below summarizes IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values for representative purine and thiazolopyrimidine-based inhibitors against selected kinases. A lower value indicates a higher binding affinity or inhibitory potency.
From the data, it's clear that both scaffolds can produce highly potent inhibitors, often with nanomolar affinity. For instance, the purine-based Purvalanol A and the thiazolopyrimidine-based Tie-2 inhibitor both exhibit potent, low-nanomolar activity against their respective kinase targets.[2][14] While the provided data for PI3K suggests a higher potency for the purine analog, it is crucial to note that the thiazolopyrimidine compounds in that study were evaluated for broad anticancer activity rather than specific enzyme inhibition, and further optimization could yield more potent PI3K inhibitors.[7][16] The key takeaway is that the choice between scaffolds is not about inherent superiority, but about leveraging the unique properties of each to achieve the desired target affinity and selectivity profile. The thiazole scaffold, a component of thiazolopyrimidine, has also been systematically explored on its own to yield potent Cdc7 kinase inhibitors.[17]
Methodologies for Quantifying Binding Affinity
To generate the quantitative data shown above, researchers rely on a suite of powerful biophysical techniques.[18] Each method offers unique advantages and requires careful experimental design. Here, we detail the protocols for three cornerstone assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules bind.[19][20] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[21][22]
Detailed Experimental Protocol for ITC:
Reagent Preparation (The Causality of Matched Buffers):
Objective: To eliminate heats of dilution that would otherwise mask the true heat of binding.
Protocol: Prepare a sufficient quantity of a single buffer batch (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dialyze the target protein (e.g., a kinase) extensively against this buffer. Dissolve the small molecule inhibitor (purine or thiazolopyrimidine) in the final dialysis buffer.
Expert Insight: Small mismatches in pH or buffer components between the syringe and cell solutions will generate large, artifactual heat signals upon injection.[22] If the compound is dissolved in DMSO, ensure the exact same final concentration of DMSO is present in the protein solution to cancel out the heat of dilution.
Concentration Determination:
Objective: Accurate concentrations are critical for determining stoichiometry (n) and affinity (KD).
Protocol: Measure the protein concentration using a reliable method (e.g., A280 with the correct extinction coefficient). Accurately weigh the small molecule to prepare the stock solution.
Expert Insight: Errors in the cell (protein) concentration primarily affect the stoichiometry, while errors in the syringe (ligand) concentration directly impact the calculated KD and ΔH.[22]
Instrument Setup and Loading:
Objective: To ensure a clean, bubble-free system for accurate heat measurements.
Protocol: Degas all buffers and samples immediately before use. Following the instrument manufacturer's instructions, load the protein solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20x the protein concentration) into the injection syringe.[22]
Titration Experiment:
Objective: To generate a complete binding isotherm by saturating the target protein with the ligand.
Protocol: Set the experimental temperature (e.g., 25°C). Program a series of small injections (e.g., 2-10 µL) spaced adequately apart (e.g., 150 seconds) to allow the signal to return to baseline. A small initial injection (e.g., 0.5-1 µL) is often discarded during analysis to account for syringe equilibration.[20]
Data Analysis:
Objective: To extract thermodynamic parameters from the raw data.
Protocol: Perform a control titration (ligand into buffer) and subtract this from the experimental data to correct for heats of dilution. Integrate the area of each injection peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate binding model (e.g., one set of sites) using the manufacturer's software to yield KD, n, and ΔH.[23]
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that measures binding events at a sensor surface.[24][25] It provides rich kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[26]
Detailed Experimental Protocol for SPR:
Chip Selection and Ligand Immobilization:
Objective: To create a stable and active surface for binding analysis.
Protocol: Choose a sensor chip (e.g., a CM5 dextran chip). Immobilize the protein (ligand) onto the chip surface, typically via amine coupling. The goal is to achieve an appropriate density to detect the binding of a small molecule analyte.
Expert Insight: For small molecule analysis, a higher surface density of the protein is often required to generate a sufficient signal, given the large molecular weight difference between the protein and the small molecule.[27] However, excessively high densities can lead to mass transport limitations or steric hindrance.
Analyte Preparation:
Objective: To prepare a dilution series of the small molecule to determine concentration-dependent binding kinetics.
Protocol: Prepare a stock solution of the purine or thiazolopyrimidine inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution in the SPR running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all dilutions and be matched in the running buffer to minimize bulk refractive index effects.
Kinetic Analysis:
Objective: To measure the real-time association and dissociation of the analyte.
Protocol:
Association: Inject the small molecule analyte over the sensor surface at a constant flow rate for a defined period (e.g., 60-180 seconds) and monitor the increase in the SPR signal (measured in Resonance Units, RU). Repeat for each concentration in the series.
Dissociation: After the association phase, switch back to injecting only running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the surface.[28]
Regeneration: Inject a pulse of a harsh solution (e.g., glycine-HCl pH 2.5) to strip all remaining bound analyte, preparing the surface for the next injection.
Data Analysis:
Objective: To derive kinetic and affinity constants from the sensorgrams.
Protocol: Use the instrument's software to process the raw data. First, subtract the signal from a reference flow cell (an activated/deactivated surface with no protein) to correct for bulk refractive index changes. Fit the concentration-dependent association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the overall KD.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[29][30] It is particularly well-suited for high-throughput screening (HTS) and is often used in a competitive format to determine the affinity of unlabeled compounds like our purine and thiazolopyrimidine inhibitors.[31]
Detailed Experimental Protocol for a Competitive FP Assay:
Reagent Preparation and Validation:
Objective: To establish a robust assay window between the bound and unbound fluorescent probe.
Protocol:
Select or synthesize a fluorescently labeled ligand (a "probe") known to bind to the target protein.
In a microplate, perform a direct titration by adding increasing concentrations of the target protein to a fixed, low concentration of the fluorescent probe.
Measure the fluorescence polarization on a suitable plate reader.[32] The signal should increase from a low value (unbound probe) to a stable high value (fully bound probe), confirming the interaction and defining the assay window.
Competition Assay Setup:
Objective: To measure the ability of an unlabeled test compound to displace the fluorescent probe.
Protocol: Prepare a serial dilution of the test compound (purine or thiazolopyrimidine). In each well of a microplate, add a fixed concentration of the target protein and the fluorescent probe (concentrations should be optimized from Step 1, typically at or below the KD of the probe-protein interaction). Add the test compound from the dilution series to the wells. Include controls for high polarization (protein + probe, no competitor) and low polarization (probe only).[33]
Incubation:
Objective: To allow the binding reaction to reach equilibrium.
Protocol: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a constant temperature (e.g., room temperature). The plate should be protected from light.[34]
Measurement and Data Analysis:
Objective: To determine the potency of the competitor.
Protocol: Measure the fluorescence polarization of each well. Plot the polarization values against the logarithm of the competitor concentration. The data should yield a sigmoidal dose-response curve. Fit this curve using non-linear regression to determine the IC50 value—the concentration of the competitor required to displace 50% of the bound probe. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the KD of the fluorescent probe.[33]
Conclusion and Future Perspectives
The comparison between thiazolopyrimidines and purines is not a matter of declaring one scaffold universally superior to the other. Instead, it highlights a fundamental strategy in modern drug discovery: the power of bioisosteric replacement to fine-tune molecular interactions. Both purines and thiazolopyrimidines are privileged scaffolds capable of yielding highly potent ligands, particularly for the kinase family.[1][10]
Purines remain an exceptional starting point due to their direct analogy to the adenine portion of ATP, providing a strong foundation for inhibitor design.[4][13]
Thiazolopyrimidines offer a validated path for lead optimization, where the substitution of nitrogen with sulfur can modulate selectivity, improve metabolic stability, or exploit specific hydrophobic interactions within the target's binding site.[6][8]
The choice of scaffold should be data-driven, guided by the specific structural features of the target protein. As our understanding of protein-ligand interactions becomes more sophisticated through structural biology and computational modeling, the rational design of inhibitors based on these and other heterocyclic systems will continue to evolve. The robust biophysical methods detailed in this guide—ITC, SPR, and FP—are the essential tools that enable this progress, providing the precise, quantitative data needed to validate design hypotheses and advance the development of next-generation therapeutics.
References
El-Khouly, O. A., Othman, D. I. A., Mostafa, A. S., & Massoud, M. A. M. (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Medical Sciences Forum, 14(1), 4. [Link][7][15]
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 145-165. [Link][8]
Jain, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link][1]
Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(1), 1-16. [Link][12]
Kaur, G., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link][2]
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link][29]
Jain, S., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Current Pharmaceutical Design, 22(24), 3645-3676. [Link][4]
Li, R., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1789, 1-13. [Link][24]
Kaur, G., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link][5]
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link][30]
Al-Ostath, A., et al. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Anticancer Agents in Medicinal Chemistry, 22(17), 2942-2955. [Link][6]
Csuhai, E., et al. (2016). Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors. European Journal of Medicinal Chemistry, 118, 247-261. [Link][16]
Janeba, Z., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(1), 174-189. [Link][35]
AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link][33]
Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link][34]
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link][31]
Al-Ostath, A., et al. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: a Review in Last Decade. ResearchGate. [Link][11]
Jain, S., et al. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link][13]
Lee, H., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 26(11), 3183. [Link][36]
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link][26]
Csuhai, E., et al. (2016). Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors. PMC. [Link][37]
De Kock, C., et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology, 62(3), 355-362. [Link][38]
Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link][25]
Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link][27]
Cytiva. (2025). What is surface plasmon resonance (SPR)?. Retrieved from [Link][28]
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link][39]
Anonymous. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. IJPPS, 7(10), 1-13. [Link][9]
BMG LABTECH. (2021). How to determine binding affinity with a microplate reader. Retrieved from [Link][32]
LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. Retrieved from [Link][21]
Peters, R. T., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6647-6651. [Link][14]
JoVE. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link][20]
ResearchGate. (2022). (PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. [Link]
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link][22]
Reichelt, A., et al. (2014). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. European Journal of Medicinal Chemistry, 81, 324-338. [Link][17]
Al-Suwaidan, I. A., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC. [Link][40]
Sharma, P., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. [Link][41]
ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of... Retrieved from [Link][23]
ResearchGate. (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. [Link]
Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. Retrieved from [Link][42]
Comprehensive Spectroscopic Characterization Guide: 5-Methoxy vs. 5-Methyl Thiazolopyrimidines
Thiazolopyrimidines represent a privileged fused bicyclic heterocyclic scaffold in medicinal chemistry. They are frequently explored for their potent biological activities, including transient receptor potential vanilloi...
Author: BenchChem Technical Support Team. Date: March 2026
Thiazolopyrimidines represent a privileged fused bicyclic heterocyclic scaffold in medicinal chemistry. They are frequently explored for their potent biological activities, including transient receptor potential vanilloid-1 (TRPV1) modulation, anticancer efficacy, and antimicrobial properties[1]. During lead optimization, the substitution pattern on the pyrimidine ring—specifically at the 5-position—plays a critical role in dictating the molecule's pharmacokinetics, electronic distribution, and target binding affinity[2].
This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, FT-IR, and MS) of 5-methoxy versus 5-methyl thiazolopyrimidines. By detailing the causality behind these spectral differences and providing self-validating protocols, this guide empowers researchers to accurately characterize these derivatives during drug development.
Mechanistic Causality: Electronic Effects on the Pyrimidine Core
The fundamental differences in the spectroscopic profiles of these two derivatives stem from their distinct electronic effects on the thiazolopyrimidine core. Understanding this causality is essential for predictive spectral analysis.
5-Methoxy Substitution (-OCH₃): The oxygen atom possesses lone pairs that participate in resonance with the electron-deficient pyrimidine ring. This strong electron-donating resonance effect (+M) significantly increases the electron density at the adjacent carbon atoms (particularly C4 and C6). Consequently, the nuclei in these positions experience increased magnetic shielding, which shifts their NMR signals upfield[3].
5-Methyl Substitution (-CH₃): Conversely, the methyl group exerts a much weaker electron-donating effect, driven solely by sigma-bond induction (+I) and hyperconjugation. Because it lacks lone pairs for resonance, the pyrimidine core remains relatively electron-deficient compared to the methoxy analogue, resulting in less shielded nuclei and distinct downfield spectral shifts[2].
Analytical Characterization Workflow
The following logical relationship diagram outlines the comparative analytical workflow used to differentiate the electronic impacts of the 5-methoxy and 5-methyl substituents.
Logical workflow for the comparative spectroscopic analysis of thiazolopyrimidines.
Comparative Spectroscopic Data
The quantitative data below synthesizes expected and literature-backed spectroscopic values for 5-methoxy and 5-methyl thiazolo[3,2-a]pyrimidine and thiazolo[5,4-d]pyrimidine systems[2][3].
Table 1: ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆, 500 MHz)
Spectroscopic Parameter
5-Methoxy Thiazolopyrimidine
5-Methyl Thiazolopyrimidine
Mechanistic Rationale
¹H: Substituent Protons
Singlet, 3.80 – 4.05 ppm
Singlet, 2.30 – 2.50 ppm
Deshielding by the highly electronegative oxygen atom vs. the aliphatic carbon environment.
¹H: Pyrimidine C6-H
Singlet, ~6.10 – 6.60 ppm
Singlet, ~6.80 – 7.10 ppm
The +M effect of the methoxy group enriches electron density, shielding the adjacent C6-H proton.
¹³C: Substituent Carbon
53.0 – 56.0 ppm
20.0 – 24.0 ppm
Direct attachment to oxygen causes a massive downfield shift for the methoxy carbon.
¹³C: Pyrimidine C5
~165.0 – 168.0 ppm
~158.0 – 162.0 ppm
Direct attachment to the electronegative oxygen deshields the C5 ipso-carbon.
¹³C: Pyrimidine C6
~105.0 – 110.0 ppm
~115.0 – 120.0 ppm
Increased electron density from the +M resonance effect heavily shields the C6 carbon.
Shifted due to altered ring electron density and conjugation.
C-O-C (Ether Stretch)
1150 – 1250 (Strong)
Absent
Definitive, self-evident confirmation of the methoxy substituent.
Table 3: Mass Spectrometry (ESI-MS) Fragmentation Patterns
Feature
5-Methoxy Derivative
5-Methyl Derivative
Molecular Ion
[M+H]⁺
[M+H]⁺
Primary Neutral Loss
-15 Da (Loss of •CH₃ radical) or -30 Da (Loss of CH₂O)
-15 Da (Loss of •CH₃ radical, less favored)
Diagnostic Stability
Prone to ether cleavage
Intact pyrimidine core is highly stable
Self-Validating Experimental Protocols
To ensure the highest degree of scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control or physical rationale to guarantee reproducibility.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 5–10 mg of the purified thiazolopyrimidine derivative in 0.6 mL of anhydrous DMSO-d₆.
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS singlet must be calibrated exactly to 0.00 ppm. This provides a self-validating zero-point reference to ensure shift accuracy.
Parameter Optimization (Causality): Set the relaxation delay (D1) to at least 2.0 seconds. Rationale: A sufficient D1 ensures complete longitudinal relaxation (
) of the protons. If D1 is too short, the integration of the 3H singlets (methoxy or methyl) will be artificially low, destroying the quantitative reliability of the spectrum.
Acquisition: Acquire 16–32 scans for ¹H NMR and a minimum of 512 scans for ¹³C NMR at 298 K.
Protocol B: ATR-FTIR Analysis
Background Validation: Prior to any sample measurement, clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum immediately before the sample. Rationale: Atmospheric
and water vapor fluctuate constantly. Immediate background subtraction prevents these artifacts from masking the critical C-O-C ether stretching band (1150–1250 cm⁻¹), which is the primary diagnostic feature for the 5-methoxy derivative.
Sample Application: Apply 1–2 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (averaging 32 scans).
Protocol C: ESI-MS/MS Characterization
Calibration: Calibrate the High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESI-MS) using a standard tune mix (e.g., Agilent ESI-L) to ensure mass accuracy is within ≤ 5 ppm.
Sample Infusion: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.
Fragmentation Validation: Apply a collision energy (CE) ramp (10–40 eV). Rationale: The 5-methoxy derivative will uniquely validate its structure by exhibiting a neutral loss of formaldehyde (-30 Da) at lower collision energies, a pathway physically impossible for the 5-methyl analogue.
References
Synthesis and spectral characterization of some new thiazolopyrimidine deriv
(2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. PubMed Central (PMC).
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central (PMC).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating TPC2 Inhibition Activity of Thiazolopyrimidine Compounds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The Two-Pore Channel 2 (TPC2) is a critical endolysosomal cation channel implicated in viral entry (Ebola, SARS-CoV-2), cancer metastasis, and pigmentation. While the bisbenzylisoquinoline alkaloid Tetrandrine remains the historical benchmark for TPC2 inhibition, its structural complexity and off-target effects (e.g., CaV channel blockade) have driven the search for novel synthetic scaffolds.
Thiazolopyrimidines have emerged as a promising class of small molecules in medicinal chemistry, offering tunable physicochemical properties. This guide provides a rigorous, self-validating framework to characterize and validate thiazolopyrimidine derivatives as TPC2 antagonists. It contrasts these novel candidates against established standards (Tetrandrine, Ned-19) and details the use of specific agonists (TPC2-A1-N , TPC2-A1-P ) as essential tools for functional validation.
Mechanism of Action & Comparative Landscape
The Target: TPC2 Gating & Selectivity
TPC2 is unique among ion channels; its ion selectivity is agonist-dependent.[1][2][3]
To validate a thiazolopyrimidine as a true TPC2 inhibitor, it must demonstrate antagonism against both modes of activation or show defined selectivity.
Comparative Analysis: Thiazolopyrimidines vs. Benchmarks
The following table contrasts the "Thiazolopyrimidine Candidate" (representative of the class) against established TPC2 modulators.
Feature
Thiazolopyrimidine (Candidate)
Tetrandrine (Benchmark)
Ned-19 (Reference)
Verapamil (Control)
Primary Mechanism
Direct Pore/Gating Blockade (Proposed)
Pore Blockade & Gating Modification
NAADP Antagonism (Indirect)
L-type CaV Block (Off-target)
Potency (IC₅₀)
Target: < 1 µM (High Potency)
~0.5 - 1.0 µM
~5 - 10 µM
> 50 µM (Low on TPC2)
Selectivity
High (Tunable via R-groups)
Moderate (Hits TPC1, CaV)
High (TPC1 & TPC2)
Low (Mainly CaV)
Solubility
Generally High (Synthetic)
Low (Lipophilic Alkaloid)
Low
High
Validation Tool
Test Subject
Positive Control
Mechanistic Control
Negative Control
Validation Protocols (The "Self-Validating" System)
Scientific integrity requires that every assay includes internal checks to rule out artifacts (e.g., lysosomal alkalinization vs. true channel block).
Objective: Rapidly assess the ability of thiazolopyrimidines to block TPC2-mediated Ca²⁺ release.
Cell Line: HeLa or HEK293 stably expressing hTPC2 (or hTPC2-L11A/L12A gain-of-function mutant for higher sensitivity).
Agonist Tool:TPC2-A1-N (10 µM).[1][7] Why? It is cell-permeable and mimics NAADP-mediated Ca²⁺ release without requiring complex intracellular dialysis.
Protocol:
Load: Cells with Fluo-4 AM or Fura-2 AM (Ca²⁺ indicators).
Pre-incubation: Apply Thiazolopyrimidine candidate (0.1 – 10 µM) for 30 mins. Include Tetrandrine (1 µM) as positive control.
Stimulation: Inject TPC2-A1-N (10 µM).
Readout: Measure
. A valid inhibitor will flatten the peak response.
Critical "Self-Validating" Control:
Thapsigargin Check: Apply Thapsigargin (1 µM) to block SERCA. If the thiazolopyrimidine blocks this signal, it is a non-specific Ca²⁺ signaling disruptor, not a specific TPC2 inhibitor.
Phase 2: Whole-Endolysosome Patch Clamp (The Gold Standard)
Objective: Direct measurement of channel current (I_TPC2) to determine IC₅₀ and mechanism (pore block vs. gating).
Activation: Apply TPC2-A1-P (1-10 µM) to the bath to induce inward Na⁺ currents.
Inhibition: Perfuse Thiazolopyrimidine. Record I-V relationships (-100 to +100 mV).
Success Criteria: Dose-dependent reduction in current amplitude without altering the reversal potential (indicating pore block) or a shift in activation kinetics (gating modulation).
Phase 3: Phenotypic Validation (Viral Entry)
Objective: Confirm biological relevance by blocking TPC2-dependent viral trafficking.
Model: VSV-pseudotyped SARS-CoV-2 or Ebola virus-like particles (VLPs) expressing Luciferase/GFP.
Logic: These viruses require TPC2 activity for endosomal escape.[8]
Result: Thiazolopyrimidines should reduce infection rates (Luciferase signal) with an IC₅₀ comparable to the electrophysiological data.
Visualizing the Validation Logic
The following diagram illustrates the signaling pathway and the precise intervention points for validation.
Caption: Figure 1. TPC2 Activation Modes and Inhibition Targets. Thiazolopyrimidines are validated by their ability to block the transition to the Open State or occlude the pore, preventing Ca²⁺/Na⁺ efflux required for viral escape.
Experimental Workflow: Patch Clamp Validation
This workflow ensures the candidate compound is tested against the most rigorous biophysical standard.
Caption: Figure 2. Whole-Endolysosome Patch Clamp Workflow. This "Gold Standard" assay isolates the channel from cytosolic interference, providing direct evidence of inhibition.
References
Gerndt, S., et al. (2020). Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function. eLife. Link
Key Insight: Describes the discovery and use of TPC2-A1-N and TPC2-A1-P as specific agonists, essential for valid
Gunaratne, G. S., et al. (2018). Identification of Ned-19 as a Two-Pore Channel Antagonist. Cell Chemical Biology.[7] Link
Key Insight: Establishes the baseline for pharmacological inhibition of TPCs.
Sakurai, Y., et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science. Link
Key Insight: Validates Tetrandrine as a potent TPC2 inhibitor and establishes the viral entry assay as a phenotypic valid
Müller, M., et al. (2021). Gene editing and synthetically accessible inhibitors reveal role for TPC2 in HCC cell proliferation and tumor growth. Cell Chemical Biology.[7] Link
Key Insight: Discusses synthetic analogs (SG-094) and the optimization of TPC2 inhibitors, providing a framework for testing new scaffolds like thiazolopyrimidines.
She, J., et al. (2019). Structural insights into the voltage and phospholipid activation of the mammalian TPC1 channel. Nature. Link
Reference Standards for 5-Methoxythiazolo[5,4-d]pyrimidin-2-amine Analysis: A Technical Comparison
Introduction: The "Scaffold of Interest" In the high-stakes arena of adenosine receptor antagonist discovery (specifically A2A and A1 subtypes) and anticancer kinase inhibition, the thiazolo[5,4-d]pyrimidine core has eme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Scaffold of Interest"
In the high-stakes arena of adenosine receptor antagonist discovery (specifically A2A and A1 subtypes) and anticancer kinase inhibition, the thiazolo[5,4-d]pyrimidine core has emerged as a critical bioisostere of purine. specifically, 5-methoxythiazolo[5,4-d]pyrimidin-2-amine represents a high-value intermediate. Its 2-amino group serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations, while the 5-methoxy group modulates solubility and metabolic stability.
However, this scaffold presents a unique analytical challenge: Regioisomerism. The synthesis of fused thiazolo-pyrimidines often yields mixtures of [5,4-d] and [4,5-d] isomers, or regioisomeric substitution (5-methoxy vs. 7-methoxy) depending on the cyclization conditions. Relying on a "Research Grade" standard without rigorous structural validation can lead to months of wasted SAR (Structure-Activity Relationship) efforts on the wrong isomer.
This guide objectively compares reference standard grades and provides a self-validating protocol to ensure your analytical data is grounded in reality.
Comparative Analysis: Reference Standard Grades
In analytical chemistry, "purity" is a function of the method used to measure it. Below is a comparison of the three common tiers of reference materials available for this compound class.
Table 1: Performance Matrix of Reference Standard Tiers
Feature
Tier 1: Primary Reference Standard (Custom/Certified)
Tier 2: Commercial "Research Grade"
Tier 3: In-House / Crude Material
Purity Definition
Mass Balance / qNMR (Absolute Content)
HPLC Area % (Relative Purity)
Theoretical (Assumed 100%)
Isomeric Identity
Confirmed via 2D NMR (NOESY/HMBC)
Often assumed by synthetic route
Unknown
Water/Solvent
Quantified (KF / GC-HS)
Usually ignored
Ignored
Assay Accuracy
± 0.5%
± 5.0 - 10.0%
Unknown
Risk Profile
Low: Suitable for GMP/GLP release
Medium: High risk of salt/solvate errors
High: Critical failure risk
Cost
High ($)
Moderate ()
Low ($)
Expert Insight: The "HPLC Area%" Trap
Many commercial vendors supply this compound with a Certificate of Analysis (CoA) stating ">98% Purity (HPLC)." Do not trust this for quantitative work.
Reasoning: Thiazolo[5,4-d]pyrimidines are basic heterocycles that often trap inorganic salts or crystallize as solvates. A sample can be 99% pure by HPLC (UV detection) but only 85% pure by weight (due to 15% invisible salt/water). Using Tier 2 standards for potency calculations (IC50) will artificially inflate your compound's apparent potency.
Experimental Protocols: Self-Validating Systems
To establish a Tier 1 standard in your own lab, you must triangulate purity using Orthogonal Methods.
Protocol A: Isomeric Confirmation (The "Fingerprint")
Before quantifying, you must prove you have the 5-methoxy isomer and not the 7-methoxy regioisomer.
Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).
Critical Step: Look for the correlation between the Methoxy protons (-OCH3, ~3.9 ppm) and the pyrimidine ring carbons.
5-Methoxy Isomer: The OMe protons will correlate to C5 (located between the two ring nitrogens). C5 typically resonates upfield (~160-165 ppm) compared to C7 due to shielding patterns in this specific fused system.
7-Methoxy Isomer: The OMe protons correlate to C7 , which is adjacent to the bridgehead nitrogen and sulfur, often shifting it further downfield.
Self-Validation: If your HMBC spectrum shows cross-peaks that do not align with predicted shifts (simulate using ChemDraw/MestReNova), reject the batch.
Protocol B: Absolute Purity via qNMR (Quantitative NMR)
This is the gold standard for assigning potency without destroying large amounts of material.
Solvent: DMSO-d6 (High solubility for thiazolo-pyrimidines; prevents aggregation).
Internal Standard (IS):Maleic Acid (Traceable, high purity).
Why Maleic Acid? Its singlet signal (~6.2 ppm) falls in a clean region, distinct from the aromatic protons of the thiazolo-pyrimidine (typically 8.0–9.5 ppm) and the methoxy group (~3.9 ppm).
Detection: UV at 260 nm (Lambda max for thiazolo[5,4-d]pyrimidine core).
Flow Rate: 1.0 mL/min.
Visualization of Workflows
Diagram 1: Synthesis & The "Regioisomer Trap"
This diagram illustrates where the isomeric impurity originates during the cyclization of the pyrimidine ring onto the thiazole precursor.
Caption: The critical cyclization step where regio-control determines the yield of the 5-methoxy target versus the 7-methoxy impurity.
Diagram 2: Analytical Decision Matrix
A logical workflow for qualifying a reference standard before use in critical assays.
Caption: Step-by-step qualification workflow to convert a raw material into a validated Primary Reference Standard.
References
Varano, F. et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. International Journal of Molecular Sciences. [Link][4]
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. [Link]
Advanced LC-MS/MS Strategies for the Identification of Thiazolo[5,4-d]pyrimidin-2-amine Metabolites
Executive Summary & Strategic Context Thiazolo[5,4-d]pyrimidines act as potent bioisosteres of purines, making them critical scaffolds in the development of adenosine receptor antagonists, VEGFR-2 inhibitors, and TRPV1 a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Thiazolo[5,4-d]pyrimidines act as potent bioisosteres of purines, making them critical scaffolds in the development of adenosine receptor antagonists, VEGFR-2 inhibitors, and TRPV1 antagonists.[1][2] However, their metabolic profiling presents unique analytical challenges due to the fused bicyclic system's stability and the presence of sulfur, which introduces distinct isotopic patterns and oxidation potentials.
This guide moves beyond generic protocols to provide a targeted technical framework for identifying metabolites of thiazolo[5,4-d]pyrimidin-2-amine derivatives. It contrasts nominal mass (QqQ) limitations with High-Resolution Mass Spectrometry (HRMS) capabilities and details a self-validating workflow for structural elucidation.
Technology Comparison: Selecting the Right Tool
For metabolite identification (MetID), the choice of instrument dictates the confidence level of structural assignment.
HRMS is required to distinguish metabolic changes (e.g., SH₂ vs S-oxidation) via mass defect.[2]
Scan Speed
Fast (good for UHPLC)
Fast to Moderate
Q-TOF preferred for fast data-independent acquisition (DIA/SWATH).[2]
Structural Insight
Limited (Product Ion Scan)
Deep (MS/MS + Formula Generation)
HRMS resolves the sulfur isotope (S) pattern essential for confirming the thiazole core.
Sensitivity
Ultra-high
High
QqQ is only used after metabolites are identified for PK studies.
Expert Insight: Do not use QqQ for initial MetID. The nominal mass shift of +16 Da (Hydroxylation) can be confused with +16 Da (Amine to Nitro) or other isobaric shifts without accurate mass confirmation. Use HRMS with Mass Defect Filtering (MDF) centered on the thiazole core.
Quench: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) at T=0, 15, 30, 60 min.
Hepatocyte Suspension (Phase II):
System: Cryopreserved human hepatocytes (1 × 10⁶ cells/mL).
Reasoning: Required to observe N-glucuronidation on the 2-amine or 7-amine positions, which microsomes often miss.[2]
Phase B: LC-MS/MS Acquisition Parameters
The high polarity of the 2-amine group requires careful chromatographic retention strategies.[2]
Column: C18 is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for retaining polar N-glucuronides and N-oxides.[2]
Recommendation: Waters BEH Amide or Phenomenex Kinetex HILIC, 2.1 x 100 mm, 1.7 µm.[2]
Mobile Phase:
A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH suppresses protonation of the primary amine, improving peak shape and retention on C18; for HILIC, use pH 3-5.[2]
Thiazolopyrimidines ionize well in positive mode due to the basic pyrimidine nitrogens.
Source Temp: 350°C (Ensure complete desolvation to prevent adducts).
Collision Energy: Stepped normalized collision energy (NCE) 20-40-60 eV to capture both fragile glucuronides and the stable heterocyclic core.[2]
Structural Elucidation Logic
Diagnostic Fragmentation Pathways
Understanding the fragmentation of the parent molecule is the "key" to unlocking the metabolites.
Thiazole Ring Cleavage: The thiazolo[5,4-d]pyrimidine core often undergoes ring opening at the thiazole moiety.[2] Look for losses of CS (44 Da) or HCN (27 Da) .
Pyrimidine Cross-Ring Cleavage: Retro-Diels-Alder (RDA) reactions are common.[2]
Diagnostic Ions:
m/z 225 / 110: Common fragment ions for aryl-substituted thiazoles.[2]
Sulfur Isotope: Always verify the
S isotope peak (~4.4% abundance relative to S) in the parent and fragment ions. If the fragment lacks this pattern, the thiazole ring has been lost.
Metabolic Soft Spots
Based on the scaffold structure, prioritize searching for these biotransformations:
N-Glucuronidation (+176.0321 Da): Highly likely at the 2-amine (
Sulfoxidation (+15.9949 Da): Oxidation of the thiazole sulfur to sulfoxide (
) or sulfone ().
Hydroxylation (+15.9949 Da): Likely on phenyl/alkyl substituents at the 5 or 7 positions.
Hydrolysis: If a 7-chloro substituent is present (common intermediate), it may hydrolyze to a 7-hydroxy (lactam) metabolite.[2]
Visualizations
Diagram 1: Self-Validating MetID Workflow
This workflow ensures that identified peaks are real biological metabolites and not artifacts.[2]
Caption: A streamlined LC-HRMS workflow emphasizing Mass Defect Filtering (MDF) and sulfur isotope validation to filter noise and confirm thiazole-containing metabolites.
This diagram illustrates the theoretical fragmentation of the core and likely metabolic sites.[4]
Caption: Predicted metabolic biotransformations (Green) and diagnostic MS/MS fragmentation pathways (Red) for the thiazolo[5,4-d]pyrimidine scaffold.
References
Salem, M. A. I., et al. (2014).[2][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
Ali, T. E., et al. (2012).[2] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society.
Zhou, B., et al. (2012).[2] LC-MS-based metabolomics.[2][3] Molecular BioSystems.
Xiao, J. F., et al. (2012).[2] Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry.
Rashad, A. A., et al. (2018).[2] Identification of Novel thiazolo[5,4-d]pyrimidine Derivatives as Human A1 and A2A Adenosine Receptor antagonists/inverse Agonists.[2][6] Bioorganic & Medicinal Chemistry.
As a Senior Application Scientist, I approach chemical management with the philosophy that an experiment is not complete until its waste is safely and compliantly neutralized or disposed of. For specialized drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical management with the philosophy that an experiment is not complete until its waste is safely and compliantly neutralized or disposed of. For specialized drug discovery building blocks like 5-methoxythiazolo[5,4-d]pyrimidin-2-amine , proper disposal requires a deep understanding of its molecular architecture and the downstream environmental impact of its degradation.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in established Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks and authoritative laboratory safety practices[1][2].
Hazard Assessment & Chemical Causality
To design a robust disposal protocol, we must first analyze the causality between the compound's structure and its hazard profile.
5-methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS: 920313-63-9) is a fused heterocyclic compound containing a thiazole ring, a pyrimidine ring, a methoxy group, and a primary amine. Its molecular formula is
High Nitrogen & Sulfur Content: The presence of four nitrogen atoms and one sulfur atom dictates that this compound cannot be disposed of via standard low-temperature combustion or landfilling. Uncontrolled degradation will release highly toxic nitrogen oxides (
) and sulfur oxides (). Therefore, high-temperature incineration with exhaust scrubbing is the only scientifically sound disposal route.
Reactivity with Oxidizers: The electron-rich primary amine and the thioether-like sulfur in the thiazole ring are susceptible to rapid, potentially exothermic oxidation. Waste streams containing this compound must be strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent pressurized gas evolution in sealed waste containers.
Toxicity Profile: The compound is classified under GHS as Harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory (H335) irritation[3]. Drain disposal is strictly prohibited due to its biological activity and potential aquatic toxicity.
Quantitative Hazard & Disposal Metrics
Parameter
Specification / Value
Operational & Disposal Rationale
CAS Number
920313-63-9
Essential for accurate waste manifest tracking.
Molecular Formula
Dictates the generation of and upon combustion.
Molecular Weight
182.20 g/mol
Used to calculate molarity in liquid waste streams.
GHS Hazard Codes
H302, H315, H319, H335
Mandates the use of Nitrile gloves, safety goggles, and fume hood handling.
EPA Waste Classification
Unlisted Hazardous Waste
Must be managed as characteristic waste under RCRA guidelines[2].
Max SAA Storage Time
3 Days (once full)
EPA mandate: Full containers must be moved to a CAA within 72 hours[4].
Step-by-Step Disposal Methodology
The following protocol establishes a self-validating workflow for managing 5-methoxythiazolo[5,4-d]pyrimidin-2-amine waste, from the point of generation to final destruction.
Phase 1: Point-of-Generation Segregation
Determine Waste State: Identify whether the waste is a solid (e.g., contaminated weighing paper, unreacted powder) or a liquid solution (e.g., dissolved in DMSO or DMF for assay preparation).
Select Compatible Containers:
For Liquids: Use high-density polyethylene (HDPE) or glass carboys. Ensure the container cap has a PTFE liner to prevent solvent degradation.
For Solids: Collect in a sealable glass jar or double-bag in heavy-duty transparent polyethylene bags.
Execute Segregation: Deposit the waste into a container specifically designated for "Halogen-Free Organic Waste" (if dissolved in DMSO/DMF) or "Solid Toxic Waste." Critical Check: Verify that the waste container contains zero strong oxidizers, acids, or heavy metal catalysts to prevent exothermic N-oxidation[4].
Phase 2: Satellite Accumulation Area (SAA) Management
Labeling Protocol: Immediately attach a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list "5-methoxythiazolo[5,4-d]pyrimidin-2-amine" along with its solvent (e.g., "99% DMSO, 1% 5-methoxythiazolo[5,4-d]pyrimidin-2-amine"). Never use abbreviations or chemical formulas on waste labels[4].
SAA Storage: Store the container in a designated SAA at or near the point of generation (e.g., under the fume hood). Ensure the container remains tightly closed at all times except when actively adding waste. Do not leave funnels in the container[4].
Volume Monitoring: Monitor the SAA volume. Under EPA regulations, an SAA can accumulate up to 55 gallons of hazardous waste, but once a specific container is full, it must be dated and transferred out of the lab within 72 hours[2][4].
Phase 3: Transfer and Final Disposition
Transfer to Central Accumulation Area (CAA): Submit a waste pickup request to your Environmental Health & Safety (EHS) department to move the sealed container to the facility's CAA.
Vendor Hand-off for Incineration: EHS will manifest the waste for transport to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Ensure the waste manifest specifies "High-Temperature Incineration with
/ Scrubbing" due to the high heteroatom content of the pyrimidine and thiazole rings[1].
Disposal Workflow Visualization
The following diagram maps the logical progression of the disposal protocol, ensuring compliance and safety at every operational node.
Figure 1: RCRA-compliant disposal workflow for 5-methoxythiazolo[5,4-d]pyrimidin-2-amine.
References
Chemical-label.com. "chemical label 5-methoxythiazolo[5,4-d]pyrimidin-2-amine". Available at:[Link]
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at:[Link]
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Available at: [Link]
United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at:[Link]